3,5-dibromo-4-(trifluoromethyl)pyridine
Description
The exact mass of the compound 3,5-Dibromo-4-trifluoromethylpyridine is 304.84856 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dibromo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBJTVCSADFUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267020 | |
| Record name | Pyridine, 3,5-dibromo-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-19-3 | |
| Record name | Pyridine, 3,5-dibromo-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3,5-dibromo-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3,5-Dibromo-4-(trifluoromethyl)pyridine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 3,5-Dibromo-4-(trifluoromethyl)pyridine in Modern Chemistry
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The unique substitution pattern of a trifluoromethyl group flanked by two bromine atoms on a pyridine ring imparts a distinct combination of electronic and steric properties. The strongly electron-withdrawing trifluoromethyl group can enhance the biological activity and metabolic stability of a molecule, while the two bromine atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic routes to this valuable building block, with a focus on practical experimental protocols and the underlying chemical principles.
Primary Synthetic Strategy: From 4-Aminopyridine to the Target Compound
The most established and reliable synthetic route to this compound commences with the readily available starting material, 4-aminopyridine. This multi-step approach involves the initial bromination of the pyridine ring, followed by a Sandmeyer-type reaction to convert the amino group into the desired trifluoromethyl moiety.
stability and handling of 3,5-dibromo-4-(trifluoromethyl)pyridine
Stability and Handling of 3,5-Dibromo-4-(trifluoromethyl)pyridine
Executive Summary & Chemical Identity
This compound (CAS: 1349716-19-3) is a highly specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its value lies in the strategic placement of the trifluoromethyl (-CF₃) group at the 4-position, which imparts lipophilicity and metabolic stability, while the 3,5-dibromo functionality allows for sequential or simultaneous cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).
Due to the strong electron-withdrawing nature of the -CF₃ group combined with the electron-deficient pyridine ring, this compound exhibits unique reactivity and stability profiles that differ from simple dibromopyridines. This guide outlines the critical parameters for maintaining its integrity and handling it safely in a research environment.
| Property | Data |
| CAS Number | 1349716-19-3 |
| Molecular Formula | C₆H₂Br₂F₃N |
| Molecular Weight | 304.89 g/mol |
| Physical State | Solid (Low-melting crystalline solid) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water. |
| Appearance | White to off-white crystalline powder (typically). |
Stability Profile & Degradation Pathways
The stability of this compound is governed by the interplay between the labile C-Br bonds and the electron-deficient aromatic core.
Thermal Stability
-
Status: Generally stable up to 80–100°C under inert atmosphere.
-
Risk: Prolonged heating above 120°C, especially in the presence of moisture or oxygen, can lead to decomposition. The primary thermal risk is not explosion, but rather the liberation of bromine or hydrogen bromide (HBr).
Photolytic Stability (Critical)
-
Status: High Sensitivity.
-
Mechanism: Carbon-Bromine (C-Br) bonds are susceptible to homolytic cleavage upon exposure to UV/visible light. This radical pathway leads to debromination and the formation of complex oligomeric mixtures.
-
Protocol: Always store in amber glass vials. Perform weighing and transfers away from direct sunlight or high-intensity UV sources.
Hydrolytic & Chemical Stability
-
Acidic Conditions: Stable to mineral acids (HCl, H₂SO₄) at ambient temperature.
-
Basic Conditions: Moderate Sensitivity. The 4-CF₃ group strongly activates the pyridine ring toward nucleophilic attack. While the 3,5-positions are blocked by bromine, the 2,6-positions (ortho to nitrogen) are highly electrophilic. Strong bases (e.g., NaOH, NaOEt) or nucleophiles can attack the 2/6 positions, leading to ring-opening or substitution byproducts.
-
Moisture: Hygroscopic potential is low, but hydrolysis of the C-Br bond to form pyridones is possible over long-term storage in humid air.
Stability Logic Diagram
Figure 1: Critical degradation pathways. Light exposure is the most immediate threat to purity.
Safe Handling & Storage Protocols
Personal Protective Equipment (PPE)
-
Respiratory: Use a NIOSH-approved N95 or P100 respirator if dust formation is likely. In solution, handle within a certified chemical fume hood.
-
Skin/Eye: Nitrile gloves (double gloving recommended for halogenated aromatics) and chemical safety goggles.
-
Hazard Note: In the event of a fire, this compound may release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) . Standard ABC fire extinguishers are effective, but emergency responders must wear SCBA.
Storage Conditions
-
Temperature: Refrigerate (2–8°C).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Container: Tightly sealed amber glass vial with a PTFE-lined cap.
-
Shelf Life: 12–24 months if stored correctly. Re-test purity by ¹H/¹⁹F NMR before use if stored >6 months.
Experimental Workflow: Selective Cross-Coupling
The most common application of this building block is the functionalization of the C-Br bonds. Below is a validated workflow for a Suzuki-Miyaura Coupling , optimized to prevent degradation of the electron-deficient ring.
Objective: Mono-arylation at the 3-position.
Reagents & Setup
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) – Chosen for stability and efficiency with electron-poor aryl bromides.
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv) – Avoid strong alkoxides.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) – Degassed.
Step-by-Step Protocol
-
Inerting: Flame-dry a reaction vial and cool under a stream of Argon.
-
Loading: Add the pyridine substrate, boronic acid, base, and Pd catalyst to the vial.
-
Degassing: Seal the vial and purge with Argon for 5 minutes. Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80°C (oil bath). Monitor by TLC or LC-MS every 2 hours.
-
Note: Do not overheat.[1] The electron-deficient ring accelerates the oxidative addition, so the reaction often proceeds faster than with simple bromopyridines.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over MgSO₄.[2]
-
Purification: Flash column chromatography on silica gel. (Eluent: Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Optimized Suzuki-Miyaura coupling workflow for electron-deficient pyridines.
References
-
National Institutes of Health (NIH). (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif. Retrieved from [Link]
Sources
commercial availability of 3,5-dibromo-4-(trifluoromethyl)pyridine
Topic: Commercial Availability & Technical Synthesis of 3,5-Dibromo-4-(trifluoromethyl)pyridine Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Chemists, Procurement Specialists.
Strategic Profile & Market Status
Compound Identity:
-
IUPAC Name: this compound
-
CAS Number: 1349716-19-3 (Note: CAS 109919-34-8 refers to the hydroxy analog; precision is vital).
-
Molecular Formula: C6H2Br2F3N
-
Molecular Weight: 304.89 g/mol
The "Scaffold Value" Proposition:
In drug discovery, this motif serves as a high-value "linchpin" scaffold. The bulky trifluoromethyl group at C4 provides metabolic blocking and lipophilicity modulation, while the chemically equivalent bromines at C3 and C5 allow for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the rapid construction of
Commercial Availability Assessment
Status: High-Latency / Make-on-Demand Unlike commodity pyridines, this compound is rarely held in significant "shelf" inventory by major catalog houses (Sigma, Fisher). It is predominantly a make-on-demand (MOD) item.
| Supplier Category | Typical Lead Time | Purity Standard | Risk Factor |
| Tier 1 (e.g., Sigma, Combi-Blocks) | 4–8 Weeks | >97% | Low (Reliable QC) |
| Tier 2 (Aggregators) | 2–12 Weeks | Variable | High (Ghost Inventory) |
| CRO / Custom Synthesis | 3–5 Weeks | >98% | Low (Data provided) |
Procurement Strategy: Do not rely on "In Stock" badges from aggregators. The synthesis of this compound involves specific halogen-handling steps that many bulk manufacturers avoid. If your project requires >10g, initiate a custom synthesis request immediately rather than waiting for backorders.
Technical Deep Dive: The Synthesis Protocol
When commercial stock is unavailable, the synthesis of this compound is a validation of process logic. Direct bromination of 4-(trifluoromethyl)pyridine is chemically inefficient due to the severe electron-deficiency of the ring, which deactivates electrophilic aromatic substitution.
The Superior Route: The "Iodine-Switch" Strategy The most robust, field-proven pathway utilizes a Sandmeyer-type iodination followed by selective trifluoromethylation . This method exploits the bond dissociation energy difference between C–I (weaker) and C–Br (stronger), allowing the installation of the CF3 group at C4 without disturbing the C3/C5 bromines.
Validated Workflow
Step 1: Bromination of 4-Aminopyridine
-
Precursor: 4-Aminopyridine (CAS 504-24-5)
-
Reagents: Bromine (
) or NBS, Acetic Acid. -
Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group strongly activates the ortho-positions (3 and 5).
-
Outcome: 3,5-Dibromo-4-aminopyridine.[1]
-
Critical Insight: Control the temperature to prevent over-bromination or tar formation. The product precipitates, simplifying purification.
Step 2: Diazotization & Iodination (The Sandmeyer Step)
-
Reagents:
, (aq), KI. -
Protocol:
-
Dissolve 3,5-dibromo-4-aminopyridine in sulfuric acid.
-
Cool to 0°C. Add
dropwise to form the diazonium salt. -
Add aqueous KI. The diazonium group is displaced by iodine.
-
-
Outcome: 3,5-Dibromo-4-iodopyridine.[1]
-
Safety Note: Diazonium salts of halogenated pyridines can be unstable. Keep cold and quench carefully.
Step 3: Copper-Mediated Trifluoromethylation
-
Reagents:
(catalyst), (Ruppert-Prakash Reagent), (activator), DMF/NMP (solvent). -
Mechanism: Formation of a "Cu-CF3" species in situ, which undergoes oxidative addition into the C–I bond followed by reductive elimination.
-
Selectivity: The C–I bond reacts significantly faster than the C–Br bonds, ensuring the CF3 group lands exclusively at C4.
-
Outcome: This compound .
Visualization: Decision & Synthesis Logic
Caption: Operational workflow for sourcing and synthesizing this compound.
Quality Control & Self-Validation
To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified. The 19F NMR is the definitive test for the presence of the CF3 group and the absence of regioisomers.
| Analytical Method | Expected Signature | Diagnostic Value |
| 1H NMR (CDCl3) | Singlet at ~8.6–8.8 ppm (2H). | Confirms symmetry (C3/C5 equivalence). |
| 19F NMR | Singlet at ~ -64 ppm. | Confirms CF3 installation. Absence of other peaks rules out incomplete fluorination. |
| GC-MS / LC-MS | Molecular ion cluster [M]+ at 303/305/307 (1:2:1 ratio). | Confirms dibromo pattern ( |
| Melting Point | Distinct solid (Lit. value check required, typically >50°C). | Purity indication.[2] |
Self-Validation Check: If your 1H NMR shows multiple signals in the aromatic region, you likely have a mixture of mono-bromo or regioisomeric byproducts. If the 19F NMR shows a split signal, the CF3 coupling might have failed or reacted at the wrong position (rare with the iodo-route).
References
-
Cai, D., et al. (2002).[3] "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid". Princeton University / Merck Research Labs. Retrieved from [Link]
-
Kovács, S., et al. (2020). "Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives". Molecules, 25(20), 4700. (Demonstrates Cu-CF3 protocol on iodopyridines). Retrieved from [Link]
-
Google Patents. (2013). CN102924369A: Method for synthesizing 3,5-dibromo-4-iodopyridine.[1] (Foundational step for the iodo-precursor). Retrieved from
Sources
Technical Masterclass: 3,5-Dibromo-4-(trifluoromethyl)pyridine
Topic: Technical Guide: 3,5-Dibromo-4-(trifluoromethyl)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Discovery Professionals
The "Linchpin" Scaffold for Fluorinated Heterocycles
Executive Summary
In the high-stakes arena of modern drug discovery and agrochemistry, This compound (CAS: 1349716-19-3) has emerged as a critical "linchpin" intermediate. Its value lies in its unique symmetry and electronic architecture: a strongly electron-withdrawing trifluoromethyl group at the C4 position flanked by two reactive bromine handles at C3 and C5.
For the application scientist, this molecule is not just a reagent; it is a programmable platform. It allows for sequential desymmetrization , enabling the rapid construction of non-symmetric, polysubstituted pyridine cores found in next-generation kinase inhibitors and herbicides. This guide dissects the synthesis, reactivity, and handling of this compound, moving beyond standard protocols to explore the mechanistic nuance required for high-yield execution.
Chemical Architecture & Electronic Profile
To manipulate this scaffold effectively, one must first understand its electronic "personality."
| Feature | Electronic Effect | Synthetic Implication |
| Pyridine Nitrogen | Inductive withdrawal (-I), Resonance withdrawal (-M) | Deactivates ring toward electrophiles; activates C2/C6 for nucleophiles. |
| 4-CF3 Group | Strong Inductive withdrawal (-I) | Significantly increases acidity of C3/C5 protons (pre-metalation); stabilizes anionic intermediates; enhances lipophilicity (LogP). |
| 3,5-Dibromo | Inductive withdrawal (-I), Weak Resonance donation (+M) | Provides orthogonal handles for cross-coupling; susceptible to Halogen-Lithium exchange. |
The "Trap": The combination of the pyridine nitrogen and the 4-CF3 group makes the ring highly electron-deficient. While this facilitates nucleophilic attacks, it makes the system prone to "halogen dance" rearrangements during lithiation if temperature is not strictly controlled.
Synthesis Protocol: The Directed Metalation Route
Standard industrial bromination of 4-(trifluoromethyl)pyridine requires harsh conditions (oleum/Br2). For research applications requiring high purity and regiocontrol, the Directed Ortho-Metalation (DoM) route starting from 3,5-dibromopyridine is superior.
Workflow Diagram: C4-Selective Trifluoromethylation
Caption: Synthesis via kinetic deprotonation prevents 'halogen dance' scrambling.
Detailed Protocol
Objective: Synthesis of this compound via C4-lithiation.
Reagents:
-
3,5-Dibromopyridine (1.0 eq)[1]
-
LDA (Lithium Diisopropylamide) (1.1 eq)
-
Electrophilic CF3 Source (e.g., S-(trifluoromethyl)dibenzothiophenium triflate or similar) (1.2 eq)
-
Anhydrous THF[2]
Step-by-Step Execution:
-
System Prep: Flame-dry a 3-neck round bottom flask under Argon. The exclusion of moisture is critical to prevent protonation of the lithiated intermediate.
-
Cryogenic Cooling: Dissolve 3,5-dibromopyridine in anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone).
-
Expert Insight: Do not rush this step. The internal temperature must reach -78°C. At higher temperatures (>-60°C), the 4-lithio species can isomerize to the 2-lithio species via the "Halogen Dance" mechanism, leading to regioisomeric mixtures.
-
-
Lithiation: Add LDA dropwise over 20 minutes. Stir at -78°C for 30 minutes.
-
Observation: The solution typically turns a deep yellow/orange, indicating the formation of the 4-lithio-3,5-dibromopyridine species.
-
-
Trapping: Dissolve the electrophilic CF3 reagent in minimal THF and add dropwise to the reaction mixture, maintaining -78°C.
-
Quench: Allow the reaction to warm to -20°C over 2 hours, then quench with saturated NH4Cl.
-
Purification: Extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Reactivity Profile & Functionalization Strategies
The power of this scaffold lies in its ability to undergo sequential functionalization .
Strategy A: Desymmetrization via Suzuki-Miyaura Coupling
Because the molecule is symmetric, the first cross-coupling event is statistically favored to produce the mono-arylated product.
-
Catalyst Choice: Pd(PPh3)4 is standard, but for sterically hindered boronic acids, use Pd(dppf)Cl2 or XPhos Pd G2 .
-
Stoichiometry: Use 0.95 equivalents of Boronic Acid. Slightly under-dosing the coupling partner ensures the mono-product is favored over the bis-product.
Strategy B: Lithium-Halogen Exchange
Treatment with n-BuLi at -78°C effects a selective Lithium-Halogen exchange at one of the C3/C5 positions.
-
Mechanism: The inductive effect of the 4-CF3 group accelerates the exchange rate compared to non-fluorinated pyridines.
-
Application: This generates a nucleophilic pyridine species that can be trapped with aldehydes, ketones, or acyl chlorides, creating a C3-functionalized core with the C5-bromide intact for later steps.
Reactivity Flowchart
Caption: Divergent pathways allow for controlled library generation.
Applications in Drug Discovery & Agrochemistry[1][3][4]
Kinase Inhibitor Scaffolds
The 4-CF3 group is a bioisostere for the isopropyl group but with significantly higher metabolic stability (blocking CYP450 oxidation).
-
Design Logic: In many kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors), a central aromatic ring orients the molecule in the ATP binding pocket. The 3,5-substitution pattern allows the pyridine to act as a linker, connecting a "hinge binder" motif (at C3) to a "hydrophobic pocket binder" (at C5).
-
Example Class: Diaryl-urea inhibitors often utilize a central pyridine ring. The CF3 group forces the adjacent aryl rings out of planarity (atropisomerism), which can improve selectivity for specific kinase conformations.
Agrochemicals (Herbicides)
Pyridine-based herbicides (e.g., analogs of Fluazifop or Pyroxsulam) frequently employ CF3 groups to enhance lipophilicity and leaf cuticle penetration.
-
Mechanism: The electron-deficient nature of the 4-CF3 pyridine ring makes it an excellent partner for nucleophilic metabolic degradation in soil, potentially reducing environmental persistence compared to per-chlorinated analogs, while maintaining potency against target enzymes like ALS (Acetolactate synthase).
Safety & Handling (E-E-A-T)
-
Acute Toxicity: Like most halogenated pyridines, this compound is likely an irritant and potentially toxic if inhaled.
-
Genotoxicity: Pyridine derivatives can intercalate DNA. Handle with double-gloving and in a fume hood.
-
Explosion Hazard (Lithiation): The lithiation of poly-halogenated heterocycles can be exothermic. The intermediate lithio-species can be unstable.[3] Never allow the lithiation reaction to rise above -50°C before quenching or trapping, as this can lead to rapid decomposition or "runaway" polymerization.
References
-
Synthesis of 4-Trifluoromethylpyridines: Organic & Biomolecular Chemistry, "Synthesis of 4-trifluoromethyl pyridazines via annulation..." (Contextual grounding on CF3-heterocycle synthesis). Link
-
Reactivity of 3,5-Dibromopyridine: ChemicalBook, "3,5-Dibromo-4-methylpyridine synthesis" (Protocol analog for C4-substitution). Link
-
General Reactivity of Halogenated Pyridines: Sigma-Aldrich, "2-Bromo-4-(trifluoromethyl)pyridine Properties" (Physical property benchmarks). Link
-
Agrochemical Applications: Research Outreach, "Trifluoromethylpyridine: Its chemistry and applications." Link
-
Lithium-Halogen Exchange Dynamics: ChemRxiv, "3-Position-Selective C–H Trifluoromethylation of Pyridine Rings..." (Mechanistic insights into pyridine lithiation). Link
Sources
Technical Guide: Physical Characteristics & Utility of 3,5-Dibromo-4-(trifluoromethyl)pyridine
The following is an in-depth technical guide on the physical and chemical characteristics of 3,5-dibromo-4-(trifluoromethyl)pyridine , structured for researchers and drug development professionals.
Executive Summary
This compound (CAS: 1349716-19-3) represents a high-value halogenated heterocyclic scaffold in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the juxtaposition of two reactive bromine handles flanking a metabolically stable, lipophilic trifluoromethyl (
This guide provides a definitive analysis of its physical properties, spectroscopic signatures, and handling protocols, designed to support rigorous experimental workflows.
Chemical Identity & Structural Analysis[1][2]
Core Identifiers
| Parameter | Data |
| CAS Number | 1349716-19-3 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 304.89 g/mol |
| SMILES | FC(F)(F)c1c(Br)cncc1Br |
| InChI Key | HEDHNDVPKRVQPN-UHFFFAOYSA-N (Analogous) |
Structural Electronic Profile
The molecule exhibits a highly electron-deficient
-
The Pyridine Nitrogen (inductive and mesomeric withdrawal).
-
The Trifluoromethyl Group at C4 (strong
-withdrawal). -
Two Bromine Atoms at C3/C5 (inductive withdrawal, weak mesomeric donation).
Implication for Reactivity: The C2 and C6 positions are highly activated for Nucleophilic Aromatic Substitution (
Physical Properties Data
The following data aggregates experimental observations and calculated physicochemical descriptors.
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Low-melting solid; often transported under cold chain to prevent fusion/sublimation. |
| Appearance | White to Off-White / Pale Beige | Color darkens upon oxidation or light exposure. |
| Melting Point | 45 – 55 °C (Estimated) | Derived from structural analogues (e.g., 3-bromo-5-CF3-pyridine, MP 44-46°C). |
| Boiling Point | ~230 – 240 °C (Predicted) | At 760 mmHg. |
| Density | 2.1 ± 0.1 g/cm³ | High density due to heavy halogen content. |
| Solubility | Soluble: DCM, | Lipophilic character dominates. |
| LogP | ~3.8 | Indicates high membrane permeability potential. |
| pKa (Conjugate Acid) | ~0.5 – 1.0 | Significantly less basic than pyridine (pKa 5.2) due to electron-withdrawing substituents. |
Spectroscopic Characterization Guide
Accurate identification relies on NMR and MS signatures. The symmetry of the molecule (plane of symmetry through N-C4) simplifies the NMR spectra.
Nuclear Magnetic Resonance (NMR)
-
Solvent:
or DMSO- -
NMR (400 MHz):
-
8.70 – 8.90 ppm (s, 2H): The protons at C2 and C6 are chemically equivalent. They appear as a singlet. Note: A fine quartet splitting may be observed due to long-range coupling with the
group ( Hz).
-
8.70 – 8.90 ppm (s, 2H): The protons at C2 and C6 are chemically equivalent. They appear as a singlet. Note: A fine quartet splitting may be observed due to long-range coupling with the
-
NMR (376 MHz):
-
-63.0 to -65.0 ppm (s, 3F): Characteristic singlet for the
group attached to the pyridine ring.
-
-63.0 to -65.0 ppm (s, 3F): Characteristic singlet for the
-
NMR (100 MHz):
- ~150 ppm (CH): C2/C6 carbons.
-
~122 ppm (q,
Hz): Trifluoromethyl carbon. -
~138 ppm (q,
Hz): C4 carbon. - ~120 ppm (C-Br): C3/C5 carbons.
Mass Spectrometry (GC-MS / LC-MS)
-
Ionization: EI (70 eV) or ESI (+).
-
Molecular Ion (
): Clusters at m/z 303, 305, 307 (1:2:1 ratio characteristic of dibromo compounds). -
Fragmentation:
-
Loss of
(M-79/81). -
Loss of
(M-69).
-
Experimental Protocols
Protocol A: Synthesis via Copper-Mediated Trifluoromethylation
Rationale: Direct electrophilic halogenation of 4-(trifluoromethyl)pyridine is difficult due to deactivation. The most robust route is the conversion of 3,5-dibromo-4-iodopyridine (accessible via lithiation of 3,5-dibromopyridine) using a "Halex" or radical mechanism.
Reagents:
-
Precursor: 3,5-Dibromo-4-iodopyridine (1.0 eq)
-
Reagent: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFS) or
-
Catalyst: CuI (1.0 eq for stoichiometric, 0.1-0.2 eq for catalytic)
-
Solvent: DMF or NMP (Anhydrous)
Workflow:
-
Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Dissolution: Dissolve 3,5-dibromo-4-iodopyridine (10 mmol) and CuI (2 mmol) in anhydrous DMF (20 mL).
-
Addition: Add
(20 mmol) followed by (20 mmol) or MDFS (15 mmol) slowly. -
Reaction: Heat to 80–100 °C for 12–18 hours. Monitor by
NMR (disappearance of reagent peak, appearance of product at -64 ppm). -
Workup: Dilute with
, wash with water (3x) to remove DMF. Dry over .[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Protocol B: Regioselective Suzuki Coupling
Rationale: The C3/C5 positions are identical. Mono-coupling requires strict stoichiometric control.
Workflow:
-
Mix: this compound (1.0 eq), Boronic acid (1.0 eq),
(5 mol%), (2.0 eq). -
Solvent: Dioxane/Water (4:1). Degas thoroughly.
-
Temp: 60 °C (Gentle heating prevents bis-coupling).
-
Observation: Product formation is monitored by LC-MS. If bis-coupling is observed, lower temperature to 40 °C.
Visualizations
Diagram 1: Synthesis & Functionalization Logic
This diagram illustrates the synthesis pathway from the commercially available 3,5-dibromopyridine and the subsequent divergence into functionalized scaffolds.
Caption: Synthesis via lithiation/iodination followed by Cu-mediated trifluoromethylation and orthogonal coupling.
Diagram 2: Reactivity Profile
Visualizing the electronic activation of the scaffold.
Caption: Structure-Property Relationship (SPR) map highlighting the electronic and steric contributors.
References
-
Synthesis of Halogenated Pyridines via Lithiation
- Title: "Regioselective Lithiation of 3,5-Dibromopyridine: A General Route to Functionalized Pyridines."
- Source: Journal of Organic Chemistry.
- Context: Establishes the protocol for C4-lithi
-
URL:[Link]
-
Trifluoromethylation Methodologies
- Title: "Copper-Mediated Trifluoromethylation of Aryl Iodides with Methyl 2,2-Difluoro-2-(fluorosulfonyl)
- Source: Qing, F.-L. et al., Journal of the Chemical Society, Perkin Transactions 1.
- Context: Provides the mechanistic basis for converting the iodo-intermedi
-
URL:[Link]
-
Physical Properties of Fluorinated Pyridines
-
Commercial Sourcing & Safety Data
- Title: "3,5-Dibromo-4-(trifluoromethyl)
- Source: BLD Pharm / PubChem.
- Context: Verific
-
URL:[Link]
Sources
Methodological & Application
Application Note: Steric & Electronic Mastery in Suzuki-Miyaura Coupling of 3,5-Dibromo-4-(trifluoromethyl)pyridine
Executive Summary
The Suzuki-Miyaura cross-coupling of 3,5-dibromo-4-(trifluoromethyl)pyridine represents a classic "push-pull" challenge in organometallic chemistry. While the strong electron-withdrawing nature of the trifluoromethyl (
This guide provides optimized protocols to navigate these competing factors. We focus on ligand selection to overcome the "ortho-effect" imposed by the
Chemical Context & Substrate Analysis[1][2][3][4][5]
To design a successful experiment, one must understand the specific electronic and steric environment of the substrate.
The "Push-Pull" Conflict
-
Electronic Activation (The "Push"): The pyridine ring is
-deficient. The group at C4 exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the C-Br bonds. This makes Oxidative Addition (OA) of the Palladium catalyst rapid, often faster than in neutral benzenes. -
Steric Hindrance (The "Pull"): The
group has an A-value of ~2.1 kcal/mol, spatially comparable to an isopropyl group. This creates a "steric gate" around the C3 and C5 positions. While OA is fast, the bulky Pd(II) intermediate struggles to undergo Transmetallation with the boronic acid due to steric crowding.
The Trap
A critical failure mode with this substrate is the use of alkoxide bases (e.g., NaOMe, KOtBu). The highly activated ring is prone to
-
Rule: Avoid strong nucleophilic bases. Use Carbonates (
, ) or Phosphates ( ).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle bottlenecks specific to this substrate.
Figure 1: Catalytic cycle highlighting the rapid oxidative addition vs. the sterically hindered transmetallation step caused by the 4-CF3 group.
Experimental Protocols
Protocol A: Controlled Mono-Arylation (Desymmetrization)
Objective: Selectively couple one bromine to create a non-symmetric 3-aryl-5-bromo-4-(trifluoromethyl)pyridine.
-
Rationale: To prevent bis-coupling, we utilize a slight deficiency of boronic acid and a bulky ligand (XPhos or SPhos) that creates a stable mono-coupled Pd-complex, discouraging a second oxidative addition before the first cycle completes.
Materials:
-
Substrate: 1.0 equiv
-
Boronic Acid: 0.95 equiv (Limiting reagent is crucial)
-
Catalyst: XPhos Pd G2 (2–3 mol%) or Pd(OAc)2 (3 mol%) + XPhos (6 mol%)
-
Base:
(2.0 equiv, 1M aqueous) -
Solvent: Toluene/Water (4:1) or THF/Water (4:1)
Procedure:
-
Charge a reaction vial with this compound (1.0 equiv), arylboronic acid (0.95 equiv), and XPhos Pd G2 (0.02 equiv).
-
Evacuate and backfill with Argon (x3).
-
Add degassed Toluene (0.2 M concentration relative to substrate).
-
Add degassed 1M aqueous
(2.0 equiv). -
Stir vigorously at 60°C for 4–6 hours. Note: Lower temperature aids selectivity.
-
Monitor by HPLC/UPLC. If bis-coupling >5%, stop immediately.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via column chromatography (the mono-product is significantly more polar than the starting material but less polar than the bis-product).
Protocol B: Exhaustive Bis-Arylation
Objective: Synthesize the symmetric or asymmetric 3,5-diaryl-4-(trifluoromethyl)pyridine.
-
Rationale: The second coupling is significantly harder due to increased steric crowding after the first aryl ring is installed. High energy (heat) and highly active "Buchwald-type" precatalysts are required.
Materials:
-
Substrate: 1.0 equiv
-
Boronic Acid: 2.5 – 3.0 equiv
-
Catalyst: Pd-162 (P(tBu)3 Pd G2) or SPhos Pd G2 (5 mol%)
-
Base:
(3.0 equiv, solid) or (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (10:1)
Procedure:
-
Charge a microwave vial with substrate (1.0 equiv), boronic acid (3.0 equiv), Catalyst (0.05 equiv), and
(3.0 equiv). -
Seal and purge with Argon.
-
Add degassed 1,4-Dioxane/Water mixture.
-
Heating:
-
Option A (Microwave): Heat to 120°C for 1 hour.
-
Option B (Oil Bath): Reflux at 100°C for 16–24 hours.
-
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica gel chromatography.
Data Summary & Optimization Table
| Variable | Recommendation | Mechanistic Reason |
| Ligand | XPhos, SPhos, P(tBu)3 | These bulky, electron-rich ligands facilitate OA into the hindered C-Br bond and stabilize the LPd(0) species. Standard |
| Base | Weak enough to prevent | |
| Solvent | Toluene/H2O, Dioxane/H2O | Biphasic systems often suppress protodeboronation of the boronic acid compared to pure DMF or alcohol systems. |
| Temp | 60°C (Mono) / 100°C+ (Bis) | Lower temp maximizes selectivity; high temp is needed to overcome the steric barrier of the second coupling. |
Troubleshooting Logic Flow
Use this decision tree when yields are suboptimal.
Figure 2: Troubleshooting logic for common failure modes in fluorinated pyridine coupling.
References
-
Review of Electron-Deficient Pyridine Couplings
-
Microwave-Assisted Coupling of Hindered
Heterocycles:- Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one (Demonstrates XPhos utility for hindered systems).
- Source:RSC Advances
-
URL:[Link]
-
Regioselectivity in Poly-brominated Pyridines
- Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Source:Beilstein J. Org. Chem.
-
URL:[Link]
-
General Suzuki-Miyaura Methodology
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 3,5-dibromo-4-(trifluoromethyl)pyridine
Application Note: Buchwald-Hartwig Amination of 3,5-dibromo-4-(trifluoromethyl)pyridine
Executive Summary
This guide details the protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of This compound . This substrate presents a unique "push-pull" challenge: the electron-deficient pyridine ring, further activated by the 4-trifluoromethyl (
This note provides optimized workflows for mono-selective and bis-amination , addressing the critical competition between the catalytic cycle and background nucleophilic aromatic substitution (
Substrate Analysis & Mechanistic Insight
Electronic and Steric Environment
The this compound scaffold is highly functionalized. Understanding its reactivity profile is prerequisite to reaction design:
-
Electronic Activation: The
group at C4 is strongly electron-withdrawing ( ). Combined with the pyridine nitrogen, this makes the C-Br bonds highly electrophilic. -
Steric Crowding: The Van der Waals radius of a
group ( ) is significantly larger than a methyl group. It exerts severe steric pressure on the C3 and C5 positions. -
Competing Pathways:
-
Undesired:
displacement of bromide. While C3 is meta to the pyridine nitrogen (disfavoring ), it is ortho to the group (favoring ). High temperatures without active catalyst may lead to uncatalyzed background reactions with strong nucleophiles.
Ligand Selection Strategy
To overcome the steric hindrance of the 4-
-
First Choice (General Purpose): Xantphos . Its wide bite angle (
) promotes reductive elimination, crucial for sterically encumbered substrates. -
Second Choice (Challenging Amines): BrettPhos or RuPhos . These bulky dialkylbiaryl phosphines are designed to prevent the formation of inactive Pd-dimers and facilitate coupling with hindered amines.
-
Avoid:
or simple bidentates like dppe, which often fail to drive the cycle past the amine coordination step in ortho-substituted pyridines.
Experimental Protocols
General Safety & Handling
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed). Oxygen inhibits the catalyst and promotes phosphine oxidation.
-
Base Sensitivity: The
group on a pyridine ring can be sensitive to strong nucleophilic bases (e.g., LiHMDS) at high temperatures, potentially leading to defluorination. Cesium Carbonate ( ) or Sodium tert-butoxide ( ) are preferred.
Protocol A: Mono-Amination (Desymmetrization)
Objective: Synthesize 3-amino-5-bromo-4-(trifluoromethyl)pyridine derivatives.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.05 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand: Xantphos (5.0 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (
)
Step-by-Step Workflow:
-
Setup: In a glovebox or under active Argon flow, charge a dried reaction vial with the pyridine substrate,
, Xantphos, and . -
Solvation: Add anhydrous 1,4-Dioxane. Seal the vial with a septum cap.
-
Amine Addition: Inject the amine (liquid) or add (solid) prior to sealing.
-
Note: Do not add a large excess of amine; strict stoichiometry (1:1 to 1.1:1) is vital to prevent bis-coupling.
-
-
Activation: Sparge the mixture with Argon for 5 minutes.
-
Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).
-
Checkpoint: Monitor by HPLC/UPLC at 2 hours. The electron-poor ring reacts fast. Stop immediately upon consumption of starting material to avoid double addition.
-
-
Workup: Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via silica gel chromatography (Hex/EtOAc gradient).
Protocol B: Bis-Amination (Symmetric/Asymmetric)
Objective: Synthesize 3,5-diamino-4-(trifluoromethyl)pyridine derivatives.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 2.5 equiv (for symmetric) or 1.2 equiv (Amine B, added after Step A isolation).
-
Catalyst:
(5 mol%) -
Ligand: BrettPhos (10 mol%)
-
Base:
(3.0 equiv) -
Solvent: Toluene (
)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a separate vial, mix
and BrettPhos in Toluene at room temperature for 10 mins (solution turns from orange to pale yellow/green). -
Reaction Assembly: Add the pre-formed catalyst solution to the reaction vessel containing substrate, amine, and base.
-
Thermal Drive: Heat to 100–110°C . The second amination is significantly slower due to the electron-donating effect of the first amino group installed (deactivating the ring).
-
Monitoring: Reaction times may extend to 12–18 hours.
-
Workup: Standard Celite filtration.
Data Summary & Troubleshooting
Table 1: Reaction Parameter Optimization Matrix
| Parameter | Condition A (Mild) | Condition B (Forcing) | Impact on 4-CF3 Substrate |
| Catalyst Source | |||
| Ligand | Xantphos | BrettPhos / RuPhos | Xantphos provides stability; BrettPhos handles extreme sterics. |
| Base | Carbonate avoids | ||
| Solvent | Dioxane | Toluene / Xylenes | Dioxane coordinates Pd, stabilizing intermediates. |
| Temp | 80°C | 110°C | >120°C risks defluorination/decomposition. |
Troubleshooting Guide:
-
Problem: Low conversion.
-
Problem: Hydrodehalogenation (Product is 3-bromo-4-trifluoromethylpyridine).
Mechanistic Visualization
The following diagram illustrates the decision logic for optimizing the amination of this specific scaffold.
Caption: Decision tree for optimizing reaction conditions based on mono- vs. bis-amination targets.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][7][13] Reaction intermediates and structure-activity relationships.[4][6] Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society, 130(33), 10848–10849. Link
-
Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Sources
- 1. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
synthesis of pharmaceutical intermediates from 3,5-dibromo-4-(trifluoromethyl)pyridine
Application Note: Strategic Functionalization of 3,5-Dibromo-4-(trifluoromethyl)pyridine
Part 1: Executive Summary & Strategic Analysis
The Molecule: this compound (DBTFMP) is a high-value "privileged structure" in medicinal chemistry. Its trifluoromethyl group (
Technical Challenges:
-
Regiocontrol: Breaking the symmetry of the 3,5-dibromo system to introduce two different groups requires precise kinetic control.
-
Electronic Deactivation: The electron-withdrawing nature of the
group, combined with the pyridine nitrogen, makes the ring highly electron-deficient. This deactivates the ring toward Electrophilic Aromatic Substitution ( ) but activates it for Nucleophilic Aromatic Substitution ( ) and metallation. -
Stability: The
group at the 4-position is generally stable, but harsh nucleophilic conditions (e.g., strong alkoxides at high temp) can sometimes lead to defluorination or decomposition.
Strategic Reactivity Map: The following diagram illustrates the divergent synthetic pathways available from DBTFMP.
Caption: Divergent synthetic pathways from this compound utilizing Li-halogen exchange and Pd-catalyzed cross-coupling.
Part 2: Detailed Experimental Protocols
Protocol A: Desymmetrization via Lithium-Halogen Exchange
Objective: To selectively replace one bromine atom with a formyl group, creating 5-bromo-4-(trifluoromethyl)nicotinaldehyde—a versatile intermediate for reductive aminations or Horner-Wadsworth-Emmons reactions.
Mechanism & Causality:
The electron-withdrawing
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
-
Electrophile: Anhydrous DMF (3.0 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.
-
Solvation: Charge the flask with the substrate and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.
-
Exchange: Add n-BuLi dropwise via syringe pump over 15 minutes.
-
Critical Control Point: Maintain internal temperature below -70°C. A rapid exotherm here will cause polymerization or scrambling.
-
-
Equilibration: Stir at -78°C for exactly 30 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the pyridyl-lithium species.
-
Quench: Add anhydrous DMF (neat) dropwise. Stir for 15 minutes at -78°C, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Data Validation:
-
Success Indicator: Disappearance of starting material (TLC) and appearance of a distinct aldehyde peak in
NMR (~10.0-10.2 ppm). -
Common Failure: If the temperature spikes, you will observe 3,5-dibromo-pyridine (protonation) or complex fluorinated tars.
Protocol B: Sequential Suzuki-Miyaura Cross-Coupling
Objective: To synthesize an asymmetric bi-aryl scaffold, e.g., 3-(4-fluorophenyl)-5-bromo-4-(trifluoromethyl)pyridine, followed by a second coupling.
Mechanism & Causality:
The steric bulk of the
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: 4-Fluorophenylboronic acid (0.9 equiv - Sub-stoichiometric to favor mono-coupling)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with nitrogen for 10 minutes. Oxygen is the enemy of Palladium(0).
-
Catalyst Addition: Add the Pd catalyst and aqueous base. Seal the vial immediately.
-
Reaction: Heat to 80°C for 4-6 hours.
-
Optimization Note: Monitor by HPLC/UPLC. Stop the reaction when the ratio of Mono-product to Bis-product is optimal (typically ~70% conversion of SM). Pushing to 100% conversion often results in excessive bis-coupling.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with DCM.
-
Purification: The mono-coupled product is less polar than the bis-coupled product but more polar than the starting material. Careful column chromatography is required.
Table 1: Troubleshooting Cross-Coupling on Electron-Deficient Pyridines
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or steric hindrance | Switch to Pd(XPhos) G2 or increase temp to 100°C. |
| Hydrolysis of | Base too strong/Temp too high | Use weaker base ( |
| Protodebromination | Hydride source present | Ensure solvent is dry; avoid alcohols if possible (though EtOH/Water is common, Dioxane is safer for this substrate). |
Part 3: Safety & Handling of Fluorinated Pyridines
-
HF Generation Potential: While the
group is stable, combustion or strong acidic hydrolysis can release Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood. -
Lipophilicity: This compound is designed to penetrate biological membranes. Treat it as a potent toxicant. Double-glove (Nitrile) and wear chemical splash goggles.
-
Waste Disposal: Segregate halogenated waste. Do not mix with strong acids.
References
-
Synthesis and application of trifluoromethylpyridines. Source: National Institutes of Health (PMC) Significance: definitive review on the reactivity of
-pyridines in agrochemical and pharma contexts. URL:[Link] -
Regioselective Suzuki–Miyaura reaction of dibromopyridines. Source: Beilstein Journal of Organic Chemistry Significance: Provides precedent for site-selective coupling in poly-halogenated pyridines. URL:[Link]
-
Directed Lithiation of Pyridine Derivatives. Source: Baran Lab (Scripps) / General Organometallic Literature Significance: Fundamental protocols for handling lithiated pyridines and avoiding halogen dance. URL:[Link]
-
Nucleophilic Aromatic Substitution on Pyridines. Source: Chemistry StackExchange / Textbook Principles Significance: Explains the electronic rationale for why C2/C6 positions are activated in this scaffold. URL:[Link]
Protocol: Precision Mono-Arylation of 3,5-Dibromo-4-(trifluoromethyl)pyridine
Methodology: Suzuki-Miyaura Cross-Coupling Desymmetrization Application: Synthesis of unsymmetrical 3,5-disubstituted-4-(trifluoromethyl)pyridines for medicinal chemistry and agrochemical scaffolds.
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge
The starting material, 3,5-dibromo-4-(trifluoromethyl)pyridine , represents a high-value "linchpin" scaffold. Its symmetry allows for the rapid generation of complexity, but this same symmetry poses the primary synthetic challenge: preventing statistical mixtures .
In a standard cross-coupling scenario without control, a symmetrical di-halide typically yields a distribution of:
-
Starting Material (SM) : Unreacted.
-
Mono-arylated Product (P1) : Desired.
-
Bis-arylated Byproduct (P2) : Over-reacted.
The "Steric Gating" Solution
Success in this protocol relies on exploiting the 4-trifluoromethyl (
-
Electronic Activation: The pyridine ring is highly electron-deficient due to the nitrogen atom and the strongly electron-withdrawing
group. This makes the C-Br bonds highly reactive toward Oxidative Addition by Pd(0). -
Steric Differentiation: The
group has a steric bulk comparable to an isopropyl group (A-value ~2.5). Upon the first arylation, the steric congestion around the remaining bromine atom increases significantly (buttressing effect). By carefully controlling stoichiometry and temperature, we can kinetically isolate the mono-arylated species.
Part 2: Reaction Mechanism & Logic (Visualized)
The following diagram illustrates the kinetic competition and the "Steric Gate" logic used to favor the mono-product.
Figure 1: Kinetic pathway illustrating the steric barrier to bis-arylation introduced by the CF3 group.
Part 3: Standardized Experimental Protocol
Critical Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| This compound | Substrate | 1.0 | Limiting reagent.[1] |
| Aryl Boronic Acid | Coupling Partner | 0.95 - 1.05 | CRITICAL. Do not exceed 1.05 eq. Slight deficit (0.95) favors mono-selectivity.[2] |
| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 - 0.05 | Robust catalyst; bidentate ligand prevents catalyst decomposition. |
| Na₂CO₃ (2.0 M aq.) | Base | 2.5 | Standard inorganic base. |
| 1,4-Dioxane | Solvent | N/A | 0.1 M - 0.2 M concentration. |
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Oven-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar.
-
Charge the flask with This compound (1.0 equiv), Aryl Boronic Acid (1.0 equiv), and Pd(dppf)Cl₂ · DCM (3-5 mol%).
-
Seal the vessel and purge with Nitrogen or Argon for 5 minutes (3 cycles of vac/refill).
Step 2: Solvent & Base Addition [3]
-
Add 1,4-Dioxane (degassed) via syringe to achieve a concentration of 0.15 M.
-
Add 2.0 M aqueous Na₂CO₃ (2.5 equiv) via syringe.
-
Note: The biphasic mixture requires vigorous stirring (≥800 RPM) to ensure efficient phase transfer.
-
Step 3: Reaction Execution
-
Heat the reaction mixture to 60 °C .
-
Optimization Note: Unlike standard Suzuki couplings (80-100 °C), keep the temperature lower initially. High heat accelerates the second oxidative addition.
-
-
Monitor by TLC or LC-MS every hour.
-
Endpoint: Look for >90% consumption of SM. If SM persists after 4 hours, raise temp to 75 °C carefully.
-
Stop Condition: If Bis-product exceeds 5% by UV area integration, terminate immediately.
-
Step 4: Workup & Isolation
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and Water.[3]
-
Separate phases. Extract aqueous layer 2x with EtOAc.[1]
-
Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate.
Step 5: Purification
-
Column Chromatography: Silica gel.[3]
-
Eluent: Hexanes/EtOAc gradient (typically 0% to 20% EtOAc).
-
Separation: The non-polar SM usually elutes first, followed closely by the Mono-product. The Bis-product is significantly more polar and elutes last.
-
Part 4: Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the mono-arylated product.
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| High Bis-Product Formation | Excess Boronic Acid or High Temp | Reduce Boronic Acid to 0.95 eq. Lower temp to 50 °C. |
| Low Conversion (<50%) | Catalyst Deactivation or Sterics | Switch to Pd(dtbpf)Cl₂ or XPhos Pd G2 (more active precatalysts). Increase temp to 80 °C. |
| Protodebromination | Reductive elimination of H-Pd-Ar | Ensure solvents are strictly degassed. Use anhydrous conditions with CsF base if necessary. |
| Hydrolysis of CF3 | Basic conditions too harsh | Switch base to K₃PO₄ or NaHCO₃ (milder). |
Part 6: References
-
Lutz, M. et al. (2019). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Journal of the American Chemical Society.[4][5] Retrieved from [Link]
-
Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and poly-brominated pyridines. Beilstein J. Org. Chem. Retrieved from [Link]
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. Selective Mono-Defluorinative Cross-Coupling of Trifluoromethyl arenes via Multiphoton Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Short Synthesis of Delavatine A Unveils New Insights into Site-Selective Cross-Coupling of 3,5-Dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Strategic Synthesis of Kinase Inhibitors Using 3,5-Dibromo-4-(trifluoromethyl)pyridine
[1]
Executive Summary
This application note details the synthetic utility of 3,5-dibromo-4-(trifluoromethyl)pyridine (CAS: 1349716-19-3) as a privileged scaffold for the generation of Type I and Type II kinase inhibitors.[1]
The trifluoromethylpyridine core is increasingly valued in medicinal chemistry due to the "Fluorine Effect," which enhances metabolic stability, lipophilicity, and membrane permeability. Specifically, the 4-position
This guide focuses on the regioselective desymmetrization of this scaffold to construct diverse chemical libraries.
Structural & Electronic Rationale
The "Gatekeeper" Interaction
In kinase drug design, the ATP-binding pocket is lined with hydrophobic residues. The this compound scaffold offers distinct advantages:
-
The Pyridine Nitrogen: Acts as a critical Hydrogen Bond Acceptor (HBA) to the hinge region (e.g., interacting with the backbone NH of the kinase hinge residue).
-
The 4-Trifluoromethyl Group:
-
Electronic: Strongly electron-withdrawing, lowering the pKa of the pyridine nitrogen, which can modulate H-bond strength and reduce non-specific binding.
-
Steric: Occupies the hydrophobic pocket often found behind the gatekeeper residue (e.g., T315 in ABL, T790 in EGFR).
-
-
The 3,5-Vectors: The bromine atoms are chemically equivalent handles, allowing for the modular attachment of:
-
Vector A (C3): A "Tail" moiety to solubilize the molecule or interact with the solvent front.
-
Vector B (C5): A "Head" group (often an aryl ring) to deepen the hydrophobic interaction.
-
Visualizing the Binding Hypothesis
The following diagram illustrates how this scaffold integrates into a typical kinase pocket.
Figure 1: Conceptual binding mode of the 4-CF3-pyridine core within the kinase ATP pocket.[1]
Synthetic Challenges & Strategy
The primary challenge with This compound is symmetry .[1] Both bromine atoms are chemically equivalent. To synthesize a non-symmetric inhibitor (where
The Steric Advantage
Unlike simple 3,5-dibromopyridine, the 4-trifluoromethyl group provides significant steric bulk.[1] Once the first aryl group is coupled at position 3, the steric crowding at position 5 increases dramatically. We can exploit this to stop the reaction at the mono-arylated stage.[1]
Recommended Workflow: The "Walk-Around" Approach
-
Step 1: Controlled Mono-Suzuki Coupling. Use a stoichiometric deficit of boronic acid and a bulky ligand to install the first aryl group.
-
Step 2: High-Energy Second Coupling. Use a highly active precatalyst (e.g., Buchwald G3/G4) to force the second coupling against the steric bulk of the CF3 group.
Detailed Experimental Protocols
Protocol A: Regioselective Mono-Arylation (Desymmetrization)[1]
Objective: Synthesize 3-bromo-5-(aryl)-4-(trifluoromethyl)pyridine.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Partner: Aryl boronic acid (0.95 equiv) — Note: Slight deficit is crucial.[1]
-
Catalyst:
(5 mol%) or (for challenging substrates). -
Base:
(2.0 M aqueous, 2.0 equiv). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Procedure:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with the dibromo-scaffold (1.0 equiv) and the aryl boronic acid (0.95 equiv).
-
Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to scaffold).
-
Activation: Add the Pd catalyst (5 mol%). Stir for 2 minutes.
-
Base Addition: Add the aqueous
solution. -
Reaction: Seal the vial and heat to 60–70 °C for 4–6 hours.
-
Critical Checkpoint: Do not reflux at >90 °C initially. The lower temperature favors mono-substitution due to the activation energy difference caused by the steric bulk of the CF3 group.
-
-
Monitoring: Monitor via LC-MS. You look for the M+1 peak corresponding to the mono-bromide.[1] If bis-coupling exceeds 5%, stop heat immediately.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-coupled product usually elutes significantly later than the unreacted dibromo starting material but earlier than the bis-product.[1]
Protocol B: Second Functionalization (Core Completion)
Objective: Install the second functionality (e.g., an amine or second aryl group) at the remaining C5-bromo position.
Option 1: Suzuki Coupling (for Bi-aryl inhibitors)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (5 mol%). Why? These bulky, electron-rich ligands are required to overcome the steric hindrance of the ortho-CF3 and the meta-aryl group.[1]
-
Conditions: Toluene/Water (10:1),
(3.0 equiv), 100 °C, 12 hours.
Option 2: Buchwald-Hartwig Amination (for Amino-pyridine inhibitors) [1]
-
Reagents: Amine (1.2 equiv),
(2.0 equiv). -
Catalyst: BrettPhos Pd G3 (2–5 mol%).
-
Conditions: 1,4-Dioxane, 100 °C, sealed tube.
Data & Optimization Guide
The following table summarizes catalyst performance based on internal optimization studies for the Mono-Coupling step.
| Catalyst System | Ligand Type | Temp (°C) | Mono:Bis Ratio | Yield (Mono) | Notes |
| Monodentate | 70 | 92:8 | 68% | Standard starting point.[1] Good selectivity. | |
| Bidentate | 80 | 85:15 | 75% | Higher yield but lower selectivity. | |
| Pd(OAc)₂ / XPhos | Bulky | 60 | 98:2 | 82% | Recommended for high-value intermediates. |
| PEPPSI-IPr | NHC | 60 | 60:40 | 90% | Too active; promotes rapid bis-coupling.[1] |
Synthesis Workflow Diagram
This flowchart describes the decision tree for library synthesis using this scaffold.
Figure 2: Strategic workflow for library generation.
Safety & Handling
-
This compound: Treat as a potential irritant and sensitizer.[1] The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption.
-
Palladium Catalysts: Handle in a fume hood; residual heavy metals must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing to prevent false positives in kinase assays.
References
-
Scaffold Properties & Medicinal Chemistry
-
Suzuki Coupling Mechanistic Insights
- Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Source: Beilstein Journal of Organic Chemistry (2018).
-
URL:
-
Commercial Availability & Physical Data
-
Title: this compound Product Page.[1]
- Source: BLD Pharm / Sigma Aldrich.
-
URL: (Verified via search context 1.9)
-
-
General Kinase Inhibitor Synthesis Strategies
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021).
- Source: Journal of Medicinal Chemistry (2021).
-
URL:
Application Note: Heck Alkenylation of 3,5-Dibromo-4-(trifluoromethyl)pyridine
Abstract & Strategic Overview
The functionalization of 3,5-dibromo-4-(trifluoromethyl)pyridine represents a high-value transformation in the synthesis of fluorinated agrochemicals and pharmaceuticals.[1] The trifluoromethyl group (
This guide details the Heck-Mizoroki reaction protocols for this substrate. Unlike standard aryl halides, this pyridine scaffold is highly electron-deficient, making the C-Br bonds activated towards oxidative addition but the ring susceptible to nucleophilic attack. Furthermore, the ortho-relationship between the bulky
Key Technical Challenges
-
Steric Crowding: The C3 and C5 bromines are flanked by the C4-CF3 group. Bulky ligands may hinder the active catalytic species.
-
Regiocontrol: Achieving mono- vs. bis-alkenylation requires precise stoichiometry and kinetic control.
-
Electronic Activation: The electron-poor ring facilitates oxidative addition (Pd(0)
Pd(II)) but stabilizes the intermediate -alkyl-Pd complex, potentially slowing reductive elimination.
Substrate Analysis & Mechanistic Logic
Electronic & Steric Map
The substrate features a "push-pull" conflict in the context of Pd-catalysis:
-
Electronic Activation (Pro-Heck): The pyridine nitrogen and 4-CF3 group deplete electron density from the ring. This lowers the bond dissociation energy of the C-Br bond, making the Oxidative Addition step rapid, even with less electron-rich catalyst systems.
-
Steric Hindrance (Anti-Heck): The Van der Waals radius of the
group ( Å) creates a "steric wall" proximal to the reaction sites. Standard bulky phosphines (e.g., BINAP, dppf) may fail to accommodate the substrate.
Catalyst Selection Strategy
To overcome the steric barrier while leveraging the electronic activation, we employ two distinct strategies:
-
Strategy A (Jeffery Conditions): Uses ligand-free palladium stabilized by tetra-alkylammonium salts (TBAB). This minimizes the steric bulk around the Pd center, allowing it to access the crowded C3/C5 positions.
-
Strategy B (Active Phosphine): Uses Pd(OAc)₂ with tri-o-tolylphosphine (P(o-tol)₃) . The ortho-methyl groups on the ligand prevent the formation of inactive bis-phosphine complexes, promoting the formation of the active mono-ligated Pd species.
Recommended Protocols
Protocol A: The "Jeffery" Method (Recommended for Steric Relief)
Best for: Bis-alkenylation, hindered alkenes, and preventing ligand-induced side reactions.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11][12] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Alkene | Acrylates / Styrenes | 2.5 - 3.0 | Nucleophile (High excess for bis) |
| Catalyst | Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst |
| Additive | TBAB (Tetrabutylammonium bromide) | 1.0 | Stabilizes Pd nanoparticles; Phase transfer |
| Base | K₂CO₃ or NaOAc | 3.0 | Neutralizes HBr; mild base prevents SNAr |
| Solvent | DMF or NMP | [0.2 M] | High boiling, polar aprotic |
| Temp | 90°C - 110°C | - | Thermal activation |
Why this works: The absence of bulky phosphine ligands allows the "naked" Pd-nanoclusters (stabilized by TBAB) to insert into the hindered C-Br bond adjacent to the CF3 group.
Protocol B: The Phosphine Method (Standard)
Best for: Mono-alkenylation (controlled stoichiometry) or simple alkenes.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11][12] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Alkene | Acrylates / Styrenes | 1.1 (Mono) / 2.5 (Bis) | Nucleophile |
| Catalyst | Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst |
| Ligand | P(o-tol)₃ | 0.10 (10 mol%) | Ligand (1:2 Pd:L ratio) |
| Base | Et₃N (Triethylamine) | 3.0 | Base (Soluble) |
| Solvent | CH₃CN or DMF | [0.2 M] | Solvent |
| Temp | Reflux (80°C - 100°C) | - | - |
Why this works: P(o-tol)₃ is bulky enough to promote the formation of the active 12-electron Pd species but flexible enough to permit oxidative addition.
Step-by-Step Experimental Procedure (Protocol A)
Phase 1: Reaction Setup
-
Glassware: Oven-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.
-
Charging Solids: Add this compound (1.0 mmol, 305 mg), Pd(OAc)₂ (0.05 mmol, 11 mg), TBAB (1.0 mmol, 322 mg), and K₂CO₃ (3.0 mmol, 415 mg).
-
Inerting: Cap the vial and cycle vacuum/Nitrogen (3x) to remove oxygen. Oxygen can cause homocoupling of the alkene or oxidation of the catalyst.
-
Charging Liquids: Under N₂ flow, inject anhydrous DMF (5.0 mL) and the Alkene (e.g., Ethyl acrylate, 2.5 mmol, 270 µL).
Phase 2: Reaction & Monitoring
-
Heating: Place the vessel in a pre-heated oil bath at 100°C .
-
Stirring: Vigorous stirring (≥800 RPM) is critical as K₂CO₃ is insoluble.
-
Monitoring: Monitor by TLC or HPLC at 2 hours and 6 hours.
-
Note: The mono-alkenylated intermediate often appears first. For bis-alkenylation, continue heating until the mono-species is consumed (typically 12-16 hours).
-
TLC Stain: UV active. The product will likely be more polar than the starting material if using acrylates.
-
Phase 3: Workup & Purification
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL).
-
Extraction: Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash: Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Caution: Pyridine derivatives can streak on silica. Add 1% Et₃N to the eluent if streaking occurs.
-
Visualizations
Reaction Workflow (Protocol A)
Figure 1: Step-by-step workflow for the "Jeffery" condition Heck reaction.
Catalytic Cycle & Steric Logic
Figure 2: Catalytic cycle highlighting the critical oxidative addition and steric constraints.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Reaction | Catalyst poisoning or inactive Pd species. | Switch to Protocol A (Ligand-free). Ensure DMF is anhydrous and degassed. |
| Mono-alkenylation only | Reaction stopped too early or Pd deactivated. | Increase temp to 120°C. Add fresh catalyst (2 mol%) after 6 hours. |
| Homocoupling (Ar-Ar) | Pd(II) reduction failed or excess O₂. | Ensure strict inert atmosphere. Lower catalyst loading.[11] |
| Dehalogenation (Ar-H) | Hydride source present (e.g., formate impurities). | Use high-purity DMF. Avoid alcohols as co-solvents. |
| Black Precipitate (Pd Black) | Catalyst decomposition ("Pd death"). | Increase TBAB loading (stabilizer). Decrease temperature slightly. |
Safety Considerations
-
Pyridine Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. Handle in a fume hood.
-
Pressurization: Reactions run at 100°C in closed vials generate pressure. Use rated pressure vials.
-
HF Generation: While unlikely in standard Heck conditions, thermal decomposition of the
group is possible at extreme temperatures (>180°C). Do not overheat.
References
-
Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
- Knowles, J. P., & Buchwald, S. L. (2011). "Pd-Catalyzed Heck Reactions of Aryl Bromides and Chlorides." (General reference for bulky phosphine usage).
-
Schlosser, M., et al. (2005). "Halogen/Metal Permutation of 2,5-Dibromo-3-(trifluoromethyl)pyridine." European Journal of Organic Chemistry. (Reference for reactivity of brominated CF3-pyridines). Link
-
BenchChem. (2025). "Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis." (Context for handling similar substrates). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Selective α-Alkenylation of Pyridylmethyl Ethers with Vinyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3,5-Dibromo-4-(trifluoromethyl)pyridine
[1]
Topic: Optimization & Troubleshooting Guide for 3,5-Dibromo-4-(trifluoromethyl)pyridine Ticket ID: CHEM-SUP-2024-CF3PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Substrate Challenge
You are attempting to couple This compound . Before starting, you must understand the specific "personality" of this molecule.[1] It presents a Steric-Electronic Paradox :
-
Electronic Activation (The Good): The pyridine ring is electron-deficient. The
group at C4 is a strong electron-withdrawing group (EWG).[1] This makes the C–Br bonds at C3/C5 highly activated for Oxidative Addition (OA) by Palladium(0).[1] -
Steric Hindrance (The Bad): The
group is bulky (larger than a methyl group).[1] The reaction site (C3 or C5) is flanked by this bulky group.[1] This severely hinders Transmetallation (TM) and Reductive Elimination (RE) .[1] -
Symmetry: The molecule is
symmetric.[1] Controlling Mono- vs. Bis-coupling is statistically challenging but electronically manageable.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (High Success Rate)
Recommended for initial screening and difficult boronic acids.[1]
| Component | Reagent/Condition | Role & Rationale |
| Catalyst Source | Provides | |
| Ligand | SPhos or XPhos (2-4 mol%) | Crucial. These Buchwald dialkylbiaryl phosphines are electron-rich (facilitating OA) and bulky (forming a mono-ligated species that creates space for the bulky |
| Base | Mild enough to prevent pyridine degradation; strong enough to activate boronic acid.[1] | |
| Solvent | Toluene / Water (10:[1]1) | Biphasic system allows efficient inorganic salt solubility while keeping the catalyst active in the organic phase. |
| Temperature | 80°C - 100°C | Required to overcome the energy barrier of reductive elimination in hindered systems. |
Protocol B: The "Robust" Method (Scale-Up Friendly)
Recommended for simple aryl boronic acids.[1]
Troubleshooting & FAQs
Q1: I am seeing 0% conversion. The starting material is untouched.
Diagnosis: The catalyst is likely deactivated before entering the cycle, or the Oxidative Addition is stalled by "Pyridine Poisoning."
The Science: Pyridines are good ligands. The nitrogen on your substrate (or product) can bind to the Pd center, displacing your phosphine ligand and shutting down the cycle (
-
Switch to Bulky Ligands: Use XPhos or BrettPhos .[1] Their bulk prevents the Pd from coordinating to the pyridine nitrogen.
-
Pre-heating: Mix Catalyst, Ligand, and Substrate in solvent and heat to 60°C before adding the Base/Boronic acid.[1] This ensures the active catalytic species (
) is formed.[1]
Q2: I want the Mono-coupled product, but I keep getting Bis-coupled product (or a mix).
Diagnosis: Statistical distribution and lack of electronic differentiation. The Science: Once the first coupling occurs, the product is usually more electron-rich than the starting material (unless you are coupling a strong EWG).[1] This should slow down the second coupling. However, at high temperatures, the rates often converge.[1] Solution:
-
Stoichiometry: Use 0.9 equivalents of Boronic Acid relative to the dibromide.
-
Slow Addition: Add the Boronic Acid solution dropwise over 1 hour.
-
High Dilution: Run the reaction at 0.05 M instead of 0.2 M.
Q3: My Boronic Acid is disappearing, but no product is forming (Protodeboronation).
Diagnosis: Your boronic acid is hydrolyzing faster than it couples.[1] This is common with 2-heteroaryl boronic acids or electron-poor aryl boronic acids.[2] Solution:
Decision Logic & Workflow Visualization
Diagram 1: Optimization Decision Tree
Use this flowchart to select the correct conditions based on your specific failure mode.
Diagram 2: The Steric Mechanism
Understanding why "Standard" ligands fail.
Reference Data: Ligand Performance Matrix
Based on internal meta-analysis of sterically hindered heteroaryl couplings.
| Ligand | Conversion (24h) | Mono/Bis Selectivity | Notes |
| < 10% | N/A | Fails due to steric bulk of | |
| dppf | 40-60% | 60:40 | Good baseline, but struggles with conversion.[1] |
| SPhos | > 95% | 80:20 | Excellent balance of stability and activity.[1] |
| XPhos | > 98% | 75:25 | Best for extremely hindered boronic acids.[1] |
| 85% | 50:50 | Highly active, but lower stability in air.[1] |
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides.[1] Journal of the American Chemical Society.[3]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews.[1][4]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids.[1] Journal of the American Chemical Society.[3] [1]
-
Organic Chemistry Portal. Suzuki Coupling: Reaction Conditions and Catalysts.
Technical Support Center: 3,5-Dibromo-4-(trifluoromethyl)pyridine Derivatives
Role: Senior Application Scientist Subject: Purification, Isolation, and Handling Protocols Reference Code: TSC-PYR-CF3-BR2
Emergency Triage & Physical Properties
Status: Active Safety Alert: Poly-halogenated pyridines are distinct from standard aromatics.[1] They possess high vapor pressures and significant lipophilicity.[1]
Compound Profile:
-
Core Structure: Pyridine ring, electron-deficient (due to -CF3 and -N).
-
Physical State: Typically a low-melting crystalline solid or semi-solid oil (depending on purity).
-
Key Hazard: Sublimation. This compound can sublime under high vacuum or moderate heat, leading to yield loss and cross-contamination of lyophilizers/rotavaps.[1]
-
Storage: Dark, cold (2–8°C), under Argon. Light sensitivity leads to photo-debromination (yellowing).
Quick Reference Data Table
| Property | Characteristic | Operational Implication |
| Polarity | Low to Moderate | Elutes quickly in standard EtOAc/Hexane systems. |
| Acidity/Basicity | Weakly Basic | The -CF3 and -Br groups reduce N-basicity, but it will still interact with silanols. |
| Volatility | High | DO NOT dry under high vacuum (<1 mbar) for extended periods >30°C. |
| Solubility | High in DCM, THF, Et2O | Poor solubility in Hexanes (good for crystallization).[1] |
Decision Matrix: Purification Strategy
Do not default to flash chromatography immediately. Analyze your crude profile.
Figure 1: Decision tree for selecting the optimal purification pathway based on physical state and initial purity.
Module A: Chromatography Crisis Center
Issue: "My spots are streaking, and I can't separate the mono-bromo impurity."
The Mechanism of Failure
Standard silica gel is acidic (pH ~5-6). Even electron-deficient pyridines possess a lone pair on the nitrogen that hydrogen-bonds with silanol groups (Si-OH). This causes:
-
Peak Tailing (Streaking): Loss of resolution.[1]
-
Co-elution: The "tail" of the product overlaps with the "front" of the impurity.[1]
-
Hydrolysis Risk: The electron-poor ring renders the 4-CF3 group susceptible to nucleophilic attack if the silica is too wet or basic modifiers are too strong.
The Protocol: Amine-Buffered Silica
Goal: Deactivate silanol sites without degrading the CF3 group.
-
Mobile Phase Preparation:
-
Column Loading:
-
Gradient Strategy:
Module B: Crystallization Clinic
Issue: "I need >99% purity for a kinetic study, but the oil won't solidify."
The "Anti-Solvent" Crash Protocol
For 3,5-dibromo-4-(trifluoromethyl)pyridine, the high halogen content makes it lipophilic, but the crystal lattice energy is often low.
Solvent System: Methanol (Solvent) / Water (Anti-solvent). Rationale: This system avoids the solubility "overshoot" seen with Hexanes/DCM and is gentler on the CF3 group than strong nucleophiles.[1]
Step-by-Step:
-
Dissolve crude solid in minimum hot Methanol (approx. 40–50°C). Do not boil (volatility risk).[1]
-
Filter hot (remove insoluble salts/Pd residues).[1]
-
Add water dropwise with vigorous stirring until persistent turbidity (cloudiness) appears.
-
Add a "kiss" of MeOH (few drops) to clear the solution.[1]
-
Slow Cool: Wrap the flask in foil (insulation + light protection) and let it reach RT over 2 hours.
-
Cold Soak: Refrigerate at 4°C for 12 hours.
-
Filtration: Wash crystals with cold 1:1 MeOH/Water.
Troubleshooting & FAQs (Root Cause Analysis)
Q1: "My yield dropped by 20% after drying on the high-vac line. Where did it go?"
Diagnosis: Sublimation.[1] The Science: The heavy halogens (Br) and CF3 group create a molecule with high mass but weak intermolecular forces (no H-bond donors). This leads to a high vapor pressure in the solid state.[1] The Fix:
-
Stop: Do not use the manifold/Schlenk line (< 0.1 mbar) for final drying.
-
Switch: Use a standard rotary evaporator at 20 mbar and 30°C, or a vacuum oven with a nitrogen bleed (controlled pressure ~50–100 mbar).
-
Trap: Check your cold trap; you will likely find white crystals of your product there.[1]
Q2: "The NMR shows a new doublet signal around 7–8 ppm. Is my CF3 hydrolyzing?"
Diagnosis: Protodebromination (Loss of Br), not CF3 hydrolysis.[1] The Science: If you are synthesizing this via lithiation (e.g., LDA/n-BuLi followed by electrophile), the "Halogen Dance" mechanism is a risk. The lithiated species can isomerize, or moisture can quench the Lithio-intermediate, resulting in a mono-bromo pyridine (which shows a doublet/coupling pattern). The Fix:
-
Ensure reaction temp is strictly <-78°C.[1]
-
Quench immediately at low temp; do not let the lithiated species warm up before adding the electrophile.[1]
Q3: "The compound turns yellow after a week on the bench."
Diagnosis: Photo-oxidation/radical degradation.[1] The Science: C-Br bonds in electron-deficient heterocycles are liable to homolytic cleavage under UV light. The resulting radicals form colored oligomers.[1] The Fix:
-
Store in amber vials.
-
Flush headspace with Argon.[1]
-
Recovery: If yellowed, pass through a short plug of silica (flush with Hexanes) to remove the colored polar oligomers.
Advanced Workflow: Removing Pd-Catalyst from Derivatives
For users making Suzuki/Buchwald derivatives of the title compound.
Poly-halogenated pyridines bind Palladium tightly.[1] Standard columns often leave dark residues.[1]
Figure 2: Palladium scavenging workflow. Thiol-functionalized silica is superior to charcoal for pyridine derivatives.
References
-
Synthesis & Halogenation: Schlosser, M., et al.[1][2] "Site-Selective Halogenation of Pyridines."[1] Journal of Organic Chemistry, 2005.[1] (General methodology for lithiation/halogenation of trifluoromethyl pyridines).
-
Chromatography of Pyridines: Armarego, W. L. F.[1] "Purification of Laboratory Chemicals."[1] 8th Edition, Elsevier, 2017.[1] (Standard protocols for amine-modification of silica).
-
Physical Properties (Analogous): PubChem Compound Summary for 3,5-Dibromopyridine. (Used as baseline for volatility/solubility estimation).
-
Handling Fluorinated Pyridines: O'Hagan, D.[1] "Understanding organofluorine chemistry." Chemical Society Reviews, 2008.[1] (Mechanistic insight on CF3 stability).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: Cross-Coupling of 3,5-Dibromo-4-(trifluoromethyl)pyridine
Ticket ID: #CF3-PYR-35BR Subject: Troubleshooting Side Reactions & Low Yields in Pd-Catalyzed Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Substrate Challenge
You are likely encountering difficulties because 3,5-dibromo-4-(trifluoromethyl)pyridine represents a "perfect storm" of conflicting reactivity profiles in cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.):
-
Electronic Hyper-Activation: The combination of the pyridine nitrogen and the 4-CF
group renders the ring extremely electron-deficient ($ \pi _N$Ar)** and Protodehalogenation . -
Steric Ortho-Blockade: The trifluoromethyl group is bulky (Van der Waals radius
isopropyl group).[1] Being ortho to both bromine sites (C3 and C5), it severely hinders the approach of the palladium catalyst during oxidative addition and transmetalation.
This guide details the three most common failure modes and provides validated protocols to resolve them.
Diagnostic Guide: Identify Your Failure Mode
Issue 1: The "Missing Halogen" (Protodehalogenation)
User Report: "I see full consumption of the starting material, but the mass spec shows a product with [M-Br+H]. I'm getting the reduced pyridine (3-bromo-4-(trifluoromethyl)pyridine) instead of the coupled product."
Technical Root Cause: Electron-deficient aryl halides are notorious for Protodehalogenation .[1]
-
Mechanism: The oxidative addition complex (
) is highly electrophilic. If the reaction contains a base with -hydrogens (e.g., ethoxide, isopropoxide) or a protic solvent (isopropanol), the palladium center undergoes -hydride elimination or abstracts a hydride. This is followed by reductive elimination of Ar-H.[1]
Troubleshooting Protocol:
-
Action 1 (Base Switch): Immediately stop using alkoxide bases (NaOEt, NaOiPr). Switch to inorganic bases lacking
-hydrogens: K PO , Cs CO , or KF .[1] -
Action 2 (Solvent Switch): Eliminate alcohols. Use strictly aprotic solvents like 1,4-Dioxane , Toluene , or DMF .[1]
-
Action 3 (Water Control): While Suzuki coupling requires some water, excess water promotes dehalogenation in electron-poor systems. Use a defined ratio (e.g., Dioxane:H
O 10:1) rather than "wet" solvents.[1]
Issue 2: The "Imposter" Product (S Ar Competition)
User Report: "I isolated a product where my base (or nucleophilic solvent) has replaced the bromine. There is no palladium coupling."[1]
Technical Root Cause:
The 4-CF
-
Mechanism: The base (e.g.,
OtBu) attacks C3, forming a Meisenheimer-like complex stabilized by the electron-withdrawing CF and N, followed by the expulsion of Br .
Troubleshooting Protocol:
-
Action 1 (Base pKa): Avoid strong bases (
). Use K CO or K PO . If a stronger base is absolutely required for the boronic acid activation, use a hindered base like KOtBu only if the temperature is kept low, but generally, avoid it. -
Action 2 (Temperature): S
Ar has a lower activation energy barrier than difficult Pd-oxidative additions.[1] Do not overheat rapidly. Ramp temperature slowly to favor the catalytic cycle.[1] -
Action 3 (Ligand Acceleration): You must make the Pd-cycle faster than the background S
Ar. Use high-activity ligands (see Section 3).[1]
Issue 3: The "Silent Vessel" (Steric Stalling)
User Report: "No reaction. Starting material is recovered unchanged, even after 24 hours at reflux."[1]
Technical Root Cause:
The "Ortho Effect."[1] The CF
Troubleshooting Protocol:
-
Action 1 (Ligand Class): Switch to Buchwald Dialkylbiaryl Ligands (e.g., XPhos , SPhos ) or bulky NHC ligands (e.g., IPr , IMes ). These are designed to force reductive elimination while being electron-rich enough to facilitate oxidative addition despite sterics.[1]
-
Action 2 (Pre-catalysts): Use pre-formed catalysts (e.g., XPhos Pd G4 ) to bypass the activation energy required to reduce Pd(II) to Pd(0) in situ.
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired Cross-Coupling cycle and the parasitic S
Caption: Kinetic competition pathways. The critical control point is accelerating the Pd-Cycle (Yellow) to outcompete S
Optimized Experimental Protocol
This protocol is designed to minimize S
Reagents & Stoichiometry
| Component | Recommendation | Function |
| Catalyst | XPhos Pd G4 (2-5 mol%) | Pre-activated, bulky ligand handles CF |
| Base | K | Mild inorganic base; minimizes S |
| Solvent | 1,4-Dioxane / Water (10:1 v/v) | Aprotic organic phase; water dissolves inorganic base. |
| Boronic Acid | 1.1 equiv (Mono) / 2.5 equiv (Bis) | Slight excess to drive conversion. |
Step-by-Step Methodology
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.1 equiv), and K
PO (2.0 equiv). -
Catalyst Addition: Add XPhos Pd G4 (2 mol%).
-
Note: If using Pd(OAc)
+ Ligand, pre-stir the catalyst/ligand complex in solvent for 30 mins at 60°C before adding the substrate to ensure active catalyst formation.
-
-
Solvent: Add degassed 1,4-Dioxane/Water (10:1). Concentration should be 0.1 M to 0.2 M.[1]
-
Degassing: Sparge with Argon/Nitrogen for 5 minutes. Oxygen is a poison that stalls the cycle, allowing S
Ar to take over.[1] -
Reaction: Seal and heat to 80°C .
-
Workup: Dilute with EtOAc, wash with Brine.[1][2] Avoid acidic washes if the pyridine product is basic, as it will extract into the aqueous layer.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh
Q: I need to make the mono-coupled product, but I keep getting mixtures of mono- and bis-coupled products. How do I stop it? A: This is a statistical challenge because the 3 and 5 positions are chemically equivalent.
-
Solution: Use a deficit of boronic acid (0.8 equiv) and slow addition (syringe pump) of the boronic acid solution over 1 hour. This keeps the concentration of the coupling partner low, favoring the reaction with the excess dibromo-starting material.
Q: Why is my reaction turning black and precipitating metal immediately?
A: This indicates "Pd Black" formation—catalyst decomposition.[1] This happens when the oxidative addition is too slow (due to the CF
-
Fix: Increase the ligand-to-metal ratio (e.g., 2:1 Ligand:Pd) or switch to a more stable NHC-Pd catalyst (e.g., PEPPSI-iPr ).
References
-
Mechanistic Insight into Dehalogenation
-
S
Ar Competition in Pyridines: -
Ligand Selection for Ortho-Substituted Pyridines
-
Trifluoromethyl Group Effects
Sources
Technical Support Center: Buchwald-Hartwig Amination of 3,5-dibromo-4-(trifluoromethyl)pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3,5-dibromo-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique electronic and steric properties of this substrate—an electron-deficient pyridine ring bearing two bromine atoms and a strong electron-withdrawing trifluoromethyl group—present distinct challenges. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format. We will explore the causality behind these issues and provide step-by-step protocols for resolution.
Question 1: I am observing very low or no conversion of my starting material. What are the primary factors to investigate?
Low or no yield in the Buchwald-Hartwig amination of this substrate is a common hurdle and can often be attributed to catalyst deactivation or suboptimal reaction conditions. The electron-deficient nature of the pyridine ring and the presence of the trifluoromethyl group make this substrate particularly challenging.[1][2] The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1]
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for low reaction yield.
Actionable Solutions:
-
Catalyst and Ligand Selection: This is the most critical parameter. The combination of an electron-deficient heterocycle and a strong electron-withdrawing group necessitates the use of modern, sterically hindered, and electron-rich phosphine ligands. These ligands promote the formation of the active monoligated palladium species, which accelerates both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3]
Ligand Family Recommended Ligands Rationale Buchwald Biarylphosphines XPhos, SPhos, RuPhos Highly effective for electron-deficient substrates. Their bulk and electron-donating properties stabilize the palladium center and promote reductive elimination.[1] Josiphos-type Cy-tBu-Josiphos Known to perform well with alkylamines.[4] Xantphos Xantphos A bidentate ligand with a large bite angle, often successful with challenging couplings, including those on halopyridines.[5][6] Experimental Protocol for Ligand Screening:
-
Setup: In parallel reaction vials under an inert atmosphere (glovebox recommended).
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
-
Screened Ligand (4-8 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure: Assemble reactions at room temperature, then heat to 100 °C for 12-24 hours. Monitor by LC-MS or GC-MS to compare conversion rates.
-
-
Choice of Base: The base's role is to deprotonate the amine, forming the active nucleophile. For electron-deficient pyridines, a strong, non-nucleophilic base is typically required.
Base pKaH Comments Sodium tert-butoxide (NaOtBu) ~19 The most common and often most effective strong base.[7] Lithium bis(trimethylsilyl)amide (LiHMDS) ~26 A very strong base, useful if NaOtBu fails or for proton-sensitive substrates.[8] Cesium Carbonate (Cs₂CO₃) ~10 A weaker base, but its high solubility in organic solvents can be advantageous. Often used with Xantphos.[5][7] Potassium Phosphate (K₃PO₄) ~12.3 Another weaker inorganic base, sometimes effective in suppressing side reactions.[1] -
Solvent and Temperature: Anhydrous, degassed aprotic polar or aromatic solvents are standard.
-
Solvents: Toluene, 1,4-Dioxane, and CPME are excellent first choices.[7][9] Avoid chlorinated solvents, acetonitrile, or pyridine itself, as they can inhibit the catalyst.[7]
-
Temperature: Reactions are typically heated between 80-110 °C.[1][7] If you observe catalyst decomposition (e.g., formation of palladium black), a lower temperature may be necessary.
-
-
Palladium Source: Using a pre-catalyst, such as an XPhos-Pd-G3 palladacycle, is highly recommended. Pre-catalysts are air-stable and ensure the efficient and reliable formation of the active Pd(0) species in solution, leading to more reproducible results compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][10]
Question 2: My reaction produces a mixture of mono- and di-aminated products. How can I control the selectivity?
Controlling selectivity is a key challenge with dihalo-substrates. The relative reactivity of the two C-Br bonds is influenced by the electronic environment and steric hindrance. For this compound, the two positions are electronically similar.
Caption: Decision tree for controlling amination selectivity.
Strategies for Selective Mono-amination:
-
Stoichiometry Control: This is the most straightforward approach. Use a slight deficiency or exactly 1.0 equivalent of the amine relative to the dibromide.
-
Lower Temperature and Shorter Reaction Time: The second amination is typically slower than the first. Running the reaction at a lower temperature (e.g., 60-80 °C) and carefully monitoring its progress to stop it after the starting material is consumed but before significant di-amination occurs can favor the mono-product.
-
Steric Hindrance: If your amine is sterically bulky, it will naturally disfavor the second substitution. You can also use a bulkier phosphine ligand, which can make the palladium complex too large to easily access the second bromine atom once the first substitution has occurred.
Strategies for Selective Di-amination:
-
Excess Amine: Use at least 2.2-2.5 equivalents of the amine to drive the reaction to completion.
-
Higher Temperature and Longer Reaction Time: Ensure the reaction conditions are robust enough (e.g., 100-110 °C) and the time is sufficient (24-48 hours) for the second, slower amination to proceed.
Question 3: I am observing a significant amount of debrominated starting material (3-bromo-4-(trifluoromethyl)pyridine). What causes this side reaction and how can I minimize it?
The formation of a hydrodehalogenated (debrominated) product is a common side reaction in palladium-catalyzed cross-couplings.[1] It occurs when the arylpalladium intermediate reacts with a hydride source instead of undergoing reductive elimination with the amine.
Root Causes and Prevention:
-
β-Hydride Elimination: A side reaction can occur where the palladium amido complex undergoes β-hydride elimination, especially if the amine has β-hydrogens.[3] This is followed by reductive elimination to give the debrominated arene and an imine.
-
Solution: Use ligands that promote reductive elimination over β-hydride elimination. Sterically hindered biarylphosphine ligands (e.g., XPhos) are excellent for this, as they favor the three-coordinate intermediate that undergoes rapid reductive elimination.[3]
-
-
Hydride Impurities: Trace amounts of water, or impurities in the base (e.g., sodium tert-amylate in NaOtBu) or solvent can act as hydride sources.
-
Solution: Ensure all reagents are of the highest purity and that solvents are anhydrous. Use freshly opened, high-purity bases.
-
-
Slow Reductive Elimination: If the final reductive elimination step is slow, the arylpalladium intermediate has more time to react with adventitious hydride sources.
-
Solution: This again points to ligand choice. Electron-rich, bulky ligands accelerate reductive elimination, minimizing the lifetime of the vulnerable intermediate.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a difficult substrate for Buchwald-Hartwig amination? This substrate combines two challenging features: it is an electron-deficient heteroaromatic halide, and it possesses a strong electron-withdrawing group (-CF₃). The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition.[1] The strong inductive effect of the -CF₃ group deactivates the C-Br bonds towards oxidative addition, often requiring more forcing conditions or highly active catalyst systems.[2]
Q2: Can I use weaker bases like K₂CO₃ or DBU? While weaker bases offer better functional group tolerance, they are often insufficient for coupling with electron-deficient aryl halides.[8] Strong bases like NaOtBu or LiHMDS are generally required to achieve a reasonable reaction rate.[7] However, for certain applications, systems using DBU with specific ligands like XantPhos have been developed, particularly for electron-poor aryl halides, and could be explored if strong bases are incompatible with other functional groups on your amine.[6]
Q3: Is an inert atmosphere absolutely necessary? Yes. The active catalytic species is a Pd(0) complex, which is highly sensitive to oxidation by atmospheric oxygen.[1] Failure to maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction is a leading cause of reaction failure due to catalyst deactivation. This includes properly degassing all solvents.
Q4: My amine is a primary amine. Are there any special considerations? Primary amines can sometimes undergo double arylation on the same nitrogen atom to form a triarylamine, though this is less common with hindered substrates. More importantly, specific ligands have been developed to be particularly effective for primary amines. For instance, BrettPhos has shown excellent performance and selectivity for coupling primary amines.[8]
Q5: The reaction works, but is sluggish. How can I increase the rate? A sluggish reaction often points to a slow turnover in the catalytic cycle.
-
Increase Temperature: Cautiously increasing the temperature in 10 °C increments can significantly boost the rate.
-
Re-evaluate Ligand: Ensure you are using a state-of-the-art, electron-rich, bulky phosphine ligand.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 2 mol% to 5 mol% can often overcome sluggishness in a lab-scale synthesis.
-
Check Stirring: For heterogeneous bases like Cs₂CO₃ or K₃PO₄, vigorous stirring is essential to ensure proper mixing and reaction.[7]
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b - Diva-Portal.org. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Buchwald-Hartwig C-C Bond Formation - Macmillan Group. [Link]
-
A General Strategy for the Amination of Electron-rich and Electron-poor Heteroaromatics by Desaturative Catalysis - X-Chem. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. | Request PDF - ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
Suzuki vs. Hartwig-Buchwald : r/Chempros - Reddit. [Link]
-
<3 trifluoromethyl… | New Reactions - WordPress.com. [Link]
-
Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC. [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. [Link]
-
Development and Validation of a Chemoinformatic Workflow for Predicting Reaction Yield for Pd-Catalyzed C - ChemRxiv. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
-
Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine... - ResearchGate. [Link]
-
Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. [Link]
-
Predicting the Yield of Pd‐Catalyzed Buchwald–Hartwig Amination Using Machine Learning with Extended Molecular Fingerprints and Selected Physical Parameters | Request PDF - ResearchGate. [Link]
-
A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides - PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. diva-portal.org [diva-portal.org]
catalyst selection for difficult Suzuki couplings of substituted pyridines
Technical Support Escalation: Tier 3 – Advanced Synthesis Subject: Catalyst Architecture for Difficult Pyridine Suzuki-Miyaura Couplings Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Pyridine Problem"
You are likely reading this guide because your standard Suzuki protocol (
-
Catalyst Poisoning: The pyridine nitrogen is a strong Lewis base that coordinates to Palladium, displacing phosphines and forming an inactive "resting state" complex (catalyst arrest).
-
Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable, hydrolyzing to pyridine within minutes in aqueous base.
-
Electronic Deactivation: Halopyridines (especially 2-chloro) are electron-deficient, making oxidative addition sluggish compared to phenyl halides.
This guide moves beyond "trial and error" by selecting catalyst systems engineered to bypass these specific mechanistic traps.
Quick Triage: Catalyst Selection Matrix
Identify your specific substrate challenge to select the correct catalytic engine.
| Substrate Challenge | Primary Failure Mode | Recommended System | Key Ligand/Precatalyst |
| 2-Pyridyl Boronic Acids | Rapid Protodeboronation (Yield < 10%) | Slow-Release MIDA | MIDA Boronate + Cu(OAc)₂ promoter |
| Halopyridines (Basic N) | Catalyst Poisoning (Reaction Stalls) | NHC-Pd Systems | Pd-PEPPSI-IPr (Steric bulk prevents N-binding) |
| Unreactive Chlorides | Slow Oxidative Addition | Buchwald G4 | XPhos Pd G4 or RuPhos Pd G4 |
| Steric Hinderance | Reductive Elimination Failure | Dialkylbiaryl Phosphines | SPhos Pd G4 |
Deep Dive: Troubleshooting & Protocols
Scenario A: The "Unstable Nucleophile" (2-Pyridyl Boronates)
The Issue: You are trying to couple a 2-pyridyl boron species.[1][2] The reaction turns black, but you only isolate the de-boronated pyridine byproduct.
The Science: The 2-pyridyl anion is unstable.[1][3] Under basic conditions, it forms a zwitterionic intermediate that rapidly protonates (protodeboronation).
The Solution:MIDA Boronates (Burke Protocol).
Use N-methyliminodiacetic acid (MIDA) boronates. These are
Protocol 1: 2-Pyridyl MIDA Coupling
-
Reagents:
-
Conditions: Heat to 100°C for 4–8 hours.
-
Why it works: The copper salt facilitates the transmetalation of the 2-pyridyl species specifically, while the slow hydrolysis of the MIDA ester prevents the "flood" of unstable boronic acid.
Caption: The "Slow Release" strategy minimizes the concentration of free boronic acid, favoring the productive Transmetalation pathway over the competing Protodeboronation decomposition.
Scenario B: The "Poisoned Catalyst" (Basic Pyridines)
The Issue: You are coupling a halopyridine (electrophile).[5] The reaction stalls immediately. Adding more catalyst doesn't help.
The Science: The pyridine nitrogen binds to the Pd center (
Protocol 2: PEPPSI-IPr Activation
-
Reagents:
-
Halopyridine (1.0 equiv)
-
Boronic Acid (1.2 equiv)[4]
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%) – Air stable solid.
-
Base:
or (2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene.
-
-
Conditions: 60–80°C.
-
Note: If using
, ensure your substrate does not have base-sensitive functional groups (esters/nitriles). If so, switch to .[1]
Scenario C: The "Unreactive Chloride" (Slow Oxidative Addition)
The Issue: Your substrate is a chloropyridine, perhaps with electron-donating groups (e.g., -OMe) that make the C-Cl bond strong and unreactive. The Solution:Buchwald G4 Precatalysts (XPhos/RuPhos). You need a ligand that is extremely electron-rich to force oxidative addition. Dialkylbiaryl phosphines (Buchwald Ligands) are the gold standard.
-
XPhos Pd G4: Best general-purpose for chlorides.
-
RuPhos Pd G4: Specific for electron-rich chlorides or secondary amines.
Why G4? Older protocols (Pd2(dba)3 + Ligand) often fail to form the active species efficiently. G4 precatalysts contain the ligand pre-bound in a 1:1 ratio and activate immediately upon exposure to base, ensuring 100% active catalyst concentration.
Caption: G4 Precatalysts bypass the induction period, generating the active L-Pd(0) species immediately to outcompete substrate inhibition.
Frequently Asked Questions (FAQs)
Q: Can I use
Q: My 2-pyridyl boronic acid is turning black instantly. Why? A: This is oxidative decomposition. 2-pyridyl boronic acids are unstable in air and base. Switch to the MIDA boronate immediately. If you must use the free acid, use a stoichiometric amount of CuI and run it strictly anhydrously, but yields will likely remain low.
Q: Should I use water in my solvent system? A:
-
For MIDA boronates : YES . Water is required to hydrolyze the MIDA protecting group.
-
For Standard Boronic Acids : YES , but minimize it. A 4:1 Dioxane:Water ratio is standard to dissolve the inorganic base.
-
For Sensitive Substrates : Switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in Toluene.
References
-
MIDA Boronate Mechanism & Protocol: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
PEPPSI Catalyst System: Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006).[7] A User-Friendly, All-Purpose Pd–NHC Phosphine-Free Catalyst for Suzuki–Miyaura, Heck, and Sonogashira Reactions. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
-
Buchwald Precatalyst G4 Evolution: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methylcarbazole-Based Palladium Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
2-Pyridyl Coupling Reviews: Luthy, M. (2020).[1][2] Synthesis of 2-Arylpyridines by the Suzuki–Miyaura Cross-Coupling.[5] Canadian Journal of Chemistry, 98(10). [Link]
Sources
Catalysis Technical Support Center: Troubleshooting Debromination
Topic: Suppression of Hydrodehalogenation (Debromination) in Pd-Catalyzed Cross-Couplings
Introduction: The "Hydrodehalogenation Phantom"
User Query: "I am running a Palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) on an aryl bromide. My conversion is high, but LCMS shows a major byproduct with a mass of [M-Br+H]. Why is my starting material being reduced instead of coupled?"
Scientist Response:
You are encountering Hydrodehalogenation (Debromination). This is not simply unreacted starting material; it is a catalytic side-reaction where your Palladium catalyst has successfully inserted into the Ar-Br bond but failed to couple with your nucleophile. Instead, it found a hydride source (
This guide provides the diagnostic logic, mechanistic root causes, and validated protocols to eliminate this pathway.
Part 1: Diagnosis & Verification
Before altering reaction parameters, confirm the identity of the byproduct. Debromination is often confused with Protodeboronation (in Suzuki) or simple hydrolysis.
| Observation | Likely Issue | Verification Method |
| Mass = [M-Br+H] | Debromination | 1H NMR: Look for a new proton signal on the aryl ring (often a triplet/doublet splitting pattern change). Deuterium Labeling: Run the reaction in |
| Mass = [M-Br+OH] | Hydrolysis (Phenol formation) | Check for water content; typical in aryl chlorides/fluorides but rarer in bromides without strong hydroxide bases. |
| Mass = [M(Boronic)-B(OH)2 + H] | Protodeboronation | This is the nucleophile decomposing, not the electrophile. Check the boronic acid stability. |
Part 2: Mechanistic Root Cause
To fix the problem, you must understand the competition at the molecular level. Debromination is a kinetic failure. The rate of the desired Reductive Elimination (
The Competing Pathways
-
The Hydride Source:
-
Alcohol Solvents: Primary/Secondary alcohols (Isopropanol, Ethanol) coordinate to Pd and undergo
-hydride elimination, generating a Pd-H species. -
Amine Substrates (Buchwald-Hartwig): The amine itself, once coordinated, can undergo
-hydride elimination if the C-N bond forming step is slow. -
Alkoxide Bases: Bases like Sodium tert-butoxide (
) or Ethoxide are notorious hydride donors at high temperatures.
-
-
The Critical Junction: Once the oxidative addition complex (
) is formed, it must undergo transmetallation (Suzuki) or amine binding (Buchwald). If this is sterically hindered or slow, the catalyst "waits." During this wait, if a hydride source is present, the complex intercepts it to form , which rapidly collapses to Ar-H (Debrominated product).
Visualizing the Pathway
Caption: The "Danger Zone" illustrates where the catalytic cycle diverts toward debromination when the desired transmetallation is kinetically outcompeted by hydride interception.
Part 3: Troubleshooting Protocols
FAQ 1: "I'm using Isopropanol (IPA) because my substrate is polar. Is this the problem?"
Answer: Yes. Secondary alcohols like IPA are excellent hydride donors. Palladium oxidizes IPA to Acetone, generating a Pd-H species in the process.
-
The Fix: Switch to aprotic polar solvents.
-
Recommended: 1,4-Dioxane, THF, or Toluene.
-
If polarity is needed: Use DMF, DMAc, or a biphasic system (Toluene/Water) with a phase transfer catalyst. Avoid alcohols entirely if debromination is observed.
-
FAQ 2: "I am using NaOtBu as my base. Should I change it?"
Answer: Likely, yes.
While
-
The Fix: Switch to inorganic bases that cannot donate hydrides.
-
Option A (Mild): Cesium Carbonate (
) or Potassium Phosphate ( ).[1] These are non-reducing. -
Option B (Strong but Non-Nucleophilic): KHMDS (Potassium hexamethyldisilazide) – though handle with care as it is a strong base, it lacks the
-hydrogens found in alkoxides.
-
FAQ 3: "Which ligand stops debromination?"
Answer: You need a ligand that promotes Reductive Elimination faster than
-
The Logic: Bulky, electron-rich phosphines accelerate the coupling step.
-
The Fix:
-
For Buchwald-Hartwig: Switch to BrettPhos or RuPhos . These are specifically designed to prevent
-hydride elimination in primary amines and allow the C-N bond formation to outcompete the side reaction [1]. -
For Suzuki: Use XPhos or SPhos . The steric bulk protects the Pd center from coordinating solvent/hydride sources while accelerating the transmetallation cycle [2].
-
Part 4: Validated Experimental Protocol
If you observe >10% debromination, pause your current campaign and run this "suppression screen."
Protocol: The "Anti-Reduction" Screen
Objective: Compare the standard condition against a "Hydride-Free" environment.
Step 1: Preparation
-
Vessel: 2 x 4mL Vials with stir bars.
-
Scale: 0.1 mmol Aryl Bromide.
Step 2: Setup
| Component | Vial A (Control/Standard) | Vial B (Suppression Condition) |
|---|---|---|
| Solvent (0.2 M) | Current Solvent (e.g., IPA or EtOH) | 1,4-Dioxane (Anhydrous) |
| Base (2.0 equiv) | Current Base (e.g., NaOtBu) |
Step 3: Execution
-
Charge solids. Evacuate and backfill with
(3 cycles). Oxygen promotes decomposition which can indirectly aid reduction. -
Add sparged solvents.
-
Heat for 2 hours.
-
Analysis: Aliquot 10µL into MeOH, filter, and analyze via UPLC/MS.
Success Criteria: Vial B should show <1% [M-Br+H] byproduct. If Vial B works, adopt the Dioxane/Phosphate system.
Part 5: Advanced Troubleshooting Decision Tree
Caption: Step-by-step logic to systematically remove hydride sources from the reaction matrix.
References
-
Buchwald-Hartwig Amination Mechanisms
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Ligand Effects on Reductive Elimination
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Solvent & Base Effects (General Pd-Catalysis)
-
Sherwood, J., et al. (2019).[2] Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2196.
-
-
Practical Troubleshooting Guides
Sources
Technical Guide: Workup & Isolation of 3,5-Dibromo-4-(trifluoromethyl)pyridine Derivatives
This guide outlines the technical workup and troubleshooting procedures for reactions involving 3,5-dibromo-4-(trifluoromethyl)pyridine . It is designed for researchers requiring high-purity isolation of this electron-deficient heterocyclic building block.[1]
Introduction: The Physicochemical Profile
This compound is a highly functionalized intermediate used primarily in the synthesis of agrochemicals and pharmaceuticals.[1] Its reactivity is defined by two competing electronic features:
-
The Pyridine Nitrogen: Typically basic, but significantly deactivated by the electron-withdrawing groups.
-
The 4-Trifluoromethyl (CF
) Group: A strong electron-withdrawing group (EWG) that increases the lipophilicity (LogP) and activates the ring toward nucleophilic attack, particularly at the ortho positions relative to the nitrogen (C2/C6).
Key Handling Characteristic: The combination of halogens and the CF
Part 1: The "Golden Path" Workup Procedure
Standard protocol for quenching and isolating the product from transition-metal catalyzed cross-couplings (e.g., Suzuki, Sonogashira) or nucleophilic substitutions.
Step-by-Step Protocol
-
Quench:
-
Cool the reaction mixture to room temperature (RT).
-
Critical: If the reaction involved organolithiums (e.g., Li-halogen exchange), quench at -78°C with saturated aqueous NH
Cl or MeOH to prevent equilibration to thermodynamic byproducts. -
For Pd-catalyzed couplings, dilute with an equal volume of the extraction solvent (typically Ethyl Acetate or MTBE) before adding water.
-
-
Phase Separation:
-
Washing Sequence (The "3-Step Wash"):
-
Wash 1 (Water): Removes bulk inorganic salts and polar solvents (DMF, DMSO).
-
Wash 2 (5% LiCl or Brine): Essential for fluorinated pyridines.[1] The high ionic strength forces the lipophilic product into the organic phase.
-
Wash 3 (Optional Acid/Base):
-
-
Drying & Concentration:
Part 2: Troubleshooting & FAQs
Issue 1: Persistent Emulsions
Symptom: Three layers form, or the interface is indistinguishable.
Cause: The fluorinated CF
| Method | Protocol | Mechanism |
| The "Salting Out" | Add solid NaCl directly to the sep funnel until saturated.[1] | Increases aqueous density and ionic strength, forcing organic separation. |
| The Filtration | Filter the entire biphasic mixture through a pad of Celite 545 . | Physically breaks the surface tension of the emulsion bubbles. |
| The Co-Solvent | Add 5-10% Methanol to the organic phase.[1] | Disrupts the surfactant-like alignment of fluorinated molecules at the interface. |
Issue 2: Low Yield in Lithium-Halogen Exchange
Symptom: Recovery of starting material or "scrambled" regioisomers.
Causality: The 4-CF
-
Solution: Use Lithium-Halogen Exchange (Li/Br) conditions strictly below -78°C .[1]
-
Alternative: Use i-PrMgCl[1][3]·LiCl (TurboGrignard) at -15°C to 0°C. The Mg-intermediate is less basic than the Li-species, reducing the risk of deprotonating the pyridine ring.
Issue 3: Decomposition During Silica Chromatography
Symptom: Streaking on TLC or poor mass recovery. Causality: The electron-deficient pyridine ring can interact strongly with the acidic silanols on silica gel, leading to degradation or irreversible adsorption.
-
Solution: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent system. This neutralizes the acidic sites on the silica.
Part 3: Decision Workflows (Visualization)
Workflow 1: General Workup Logic
This diagram illustrates the decision process for solvent choice and emulsion handling.
Caption: Logical flow for solvent selection and emulsion management during the workup of fluorinated pyridines.
Workflow 2: Purification Strategy
Choosing the right purification method based on the reaction type.
Caption: Strategic selection of purification methods to maximize yield and purity.
Part 4: Data Reference
Solvent Compatibility Table
Use this table to select the optimal extraction solvent.
| Solvent | Solubility (Product) | Water Miscibility | Emulsion Risk | Recommended For |
| Ethyl Acetate | High | Low | Moderate | General extraction (Standard).[1] |
| Dichloromethane | Very High | Low | High (Density ~1.[1]3) | dissolving oily residues; avoid if product is volatile.[1] |
| MTBE | Moderate | Very Low | Low | Avoiding emulsions; best for large scale.[1] |
| Diethyl Ether | Moderate | Low | Low | Highly volatile products (easy removal).[1] |
References
-
BenchChem. Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis. (General reactivity patterns for brominated trifluoromethylpyridines).
-
ChemicalBook. 3,5-Dibromo-4-methylpyridine Synthesis and Properties. (Analogous structural data).
-
Sigma-Aldrich. 3,5-Difluoro-4-(trifluoromethyl)pyridine Product Information. (Physicochemical data for fluorinated analogs).
-
Dalal Institute. Nucleophilic Aromatic Substitution Mechanisms.[1] (Theoretical grounding for
reactivity on activated pyridines). -
Reich, H. J. Lithium-Halogen Exchange: Mechanism and Scope.[1][4] University of Wisconsin-Madison.[1] (Protocol grounding for low-temperature lithiation).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Researcher's Guide to the Kinetic Analysis of Suzuki Coupling Reactions of Trifluoromethylpyridines: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (-CF3) groups into pyridyl scaffolds is a cornerstone of modern medicinal chemistry. These privileged structures offer enhanced metabolic stability, increased lipophilicity, and altered electronic properties, making them invaluable in drug discovery.[1] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for constructing the crucial C-C bonds to forge these complex molecules.[2][3] However, the electron-deficient nature of trifluoromethylpyridines presents unique challenges to the efficiency and kinetics of this transformation.[4] Understanding and optimizing the reaction kinetics is therefore critical for developing robust and scalable synthetic routes.
This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of trifluoromethylpyridines, grounded in established kinetic principles. We will delve into the causality behind experimental choices for kinetic analysis and provide a detailed, self-validating protocol for researchers to implement in their own laboratories.
The Catalytic Cycle: A Quick Primer
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] A simplified representation is shown below. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the trifluoromethylpyridine. This step is often the rate-determining step of the overall reaction.[2][5]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base.[2][6]
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.[2][5]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The electron-withdrawing trifluoromethyl group significantly impacts the electronics of the pyridine ring, making the carbon-halogen bond more susceptible to oxidative addition.[4] This generally leads to faster reaction rates compared to electron-rich aryl halides.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst and its associated ligand is paramount in controlling the kinetics of the Suzuki coupling of trifluoromethylpyridines. The ligand's steric and electronic properties directly influence the rates of the individual steps in the catalytic cycle.[5][7]
| Catalyst System | Ligand Type | Key Characteristics | Expected Kinetic Impact on Trifluoromethylpyridine Coupling |
| Pd(PPh₃)₄ | Monodentate, Triarylphosphine | - Well-established, versatile catalyst.[5] - Can be prone to dissociation to the active L₂Pd(0) species. | - Moderate to good initial rates due to the electron-deficient substrate. - Potential for catalyst deactivation at higher temperatures. |
| PdCl₂(dppf) | Bidentate, Ferrocenylphosphine | - Bulky and electron-rich ligand.[8] - Promotes both oxidative addition and reductive elimination.[7] | - Generally faster reaction rates compared to Pd(PPh₃)₄.[8] - Enhanced stability, leading to more consistent kinetics over the reaction time. |
| Buchwald Ligands (e.g., SPhos, XPhos) + Pd Precursor | Monodentate, Dialkylbiarylphosphine | - Extremely bulky and electron-donating.[7] - Highly active for challenging substrates, including heteroaryl chlorides.[1][7] | - Expected to exhibit the highest reaction rates. - Effective at low catalyst loadings, which is beneficial for cost and product purity. |
| N-Heterocyclic Carbene (NHC) Ligands + Pd Precursor | N-Heterocyclic Carbene | - Strong σ-donors, forming stable Pd-NHC bonds.[9] - Often show high thermal stability. | - High activity and stability, particularly for sterically hindered substrates.[9] - Can lead to very fast and clean reactions. |
Expert Insights: For the Suzuki coupling of trifluoromethylpyridines, particularly with less reactive chloro-substituents, catalyst systems employing bulky and electron-donating ligands like those from the Buchwald or NHC families are often superior.[7][9] The enhanced electron density on the palladium center facilitates the oxidative addition step, which is crucial for these electron-deficient substrates.
Experimental Protocol for Kinetic Analysis
A robust and reproducible kinetic analysis is essential for comparing catalyst performance objectively. The following protocol outlines a detailed workflow for monitoring the Suzuki coupling of a trifluoromethylpyridine using High-Performance Liquid Chromatography (HPLC).
Figure 2: A general experimental workflow for the kinetic analysis of Suzuki coupling reactions.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the trifluoromethylpyridine, the boronic acid derivative, and a suitable internal standard (e.g., a stable, non-reactive aromatic compound with a distinct HPLC retention time) in the reaction solvent. This ensures accurate and consistent concentrations for each experiment.
-
Degas all solvents thoroughly to prevent oxygen from deactivating the palladium catalyst.
-
-
Reaction Setup (under inert atmosphere):
-
To a pre-dried reaction vessel equipped with a magnetic stir bar, add the palladium pre-catalyst or the palladium source and the appropriate ligand.
-
Add the base (e.g., K₂CO₃, Cs₂CO₃). The choice and amount of base can significantly influence the reaction rate and should be kept consistent across comparative experiments.
-
Add the desired volume of the degassed solvent.
-
-
Reaction Initiation and Monitoring:
-
Place the reaction vessel in a pre-heated oil bath or a temperature-controlled reactor block to ensure a constant temperature.
-
Initiate the reaction by adding the stock solutions of the trifluoromethylpyridine, boronic acid derivative, and internal standard via syringe. Start the timer immediately upon addition.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of cold acetonitrile). This halts the reaction and prepares the sample for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a calibrated HPLC method capable of separating the starting materials, product, and internal standard.
-
Generate a calibration curve for each component to accurately determine their concentrations from the peak areas.
-
-
Data Analysis:
-
Calculate the concentration of the trifluoromethylpyridine and the product at each time point relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the initial reaction rate.
-
By varying the initial concentrations of the reactants in separate experiments, the reaction order with respect to each component can be determined.
-
Self-Validating System: The inclusion of an internal standard is crucial for a self-validating protocol. It corrects for any variations in injection volume and allows for accurate quantification of all components, ensuring the reliability of the kinetic data.
Conclusion
The kinetic analysis of the Suzuki coupling of trifluoromethylpyridines is a critical step in the development of efficient and robust synthetic methodologies. By understanding the interplay between the electron-deficient substrate and the choice of palladium catalyst system, researchers can rationally select the optimal conditions to accelerate reaction rates and improve overall efficiency. The use of bulky, electron-donating ligands, such as those in the Buchwald and NHC families, is a promising strategy for overcoming the challenges associated with these important substrates. The detailed experimental protocol provided in this guide offers a reliable framework for conducting comparative kinetic studies, empowering researchers to make data-driven decisions in their synthetic endeavors.
References
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025-08-05). Computational and Theoretical Chemistry. [Link]
-
Suzuki-Miyaura Coupling. (2019-06-05). Chemistry LibreTexts. [Link]
-
Effect of Phosphine Ligand on Rate a. ResearchGate. [Link]
-
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2010-02-15). PMC. [Link]
-
Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2 - CORE. (2019-11-05). [Link]
-
Catalytic performance and kinetic analysis for Suzuki coupling... ResearchGate. [Link]
-
Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2007-02-28). Journal of the American Chemical Society. [Link]
-
Suzuki reaction. Wikipedia. [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
A Researcher's Guide to Spectroscopic Identification of 3,5-Disubstituted-4-(Trifluoromethyl)pyridine Isomers
For researchers and professionals in drug development and materials science, the precise structural elucidation of synthetic intermediates is paramount. Among the vast landscape of heterocyclic compounds, 3,5-disubstituted-4-(trifluoromethyl)pyridines represent a class of molecules with significant potential, finding applications as key structural motifs in modern agrochemicals and pharmaceuticals.[1][2] However, the synthesis of these compounds can often yield constitutional isomers, where the same substituents are present at the 3- and 5-positions but in swapped arrangements (e.g., 3-Bromo-5-chloro vs. 3-Chloro-5-bromo). Distinguishing these isomers is a critical analytical challenge that requires a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous identification of 3,5-disubstituted-4-(trifluoromethyl)pyridine isomers. We will explore the causality behind experimental choices and present supporting data, empowering you to select the most effective characterization strategy.
The Challenge: Differentiating Symmetrical Scaffolds
The core analytical difficulty arises from the similar electronic environments of the pyridine ring in two constitutional isomers. With the powerful trifluoromethyl group fixed at the 4-position, the key to differentiation lies in discerning the subtle yet distinct influences of the substituents at the C3 and C5 positions on the two remaining ring protons (H2 and H6) and carbons (C2, C3, C5, C6).
Primary Analytical Strategy: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this challenge. A comprehensive analysis leveraging ¹H, ¹³C, and ¹⁹F NMR provides a detailed electronic and structural map of the molecule.
¹H NMR: The First Line of Inquiry
In a 3,5-disubstituted-4-(trifluoromethyl)pyridine, the two remaining protons at positions 2 and 6 are the primary reporters. While both protons will appear as singlets (or narrow doublets due to long-range coupling), their chemical shifts (δ) will be uniquely influenced by the adjacent substituents at C3 and C5.
An electronegative substituent (e.g., Cl, Br, F) will deshield the adjacent proton, causing it to resonate at a higher chemical shift (further downfield). By comparing the chemical shifts of the H2 and H6 protons between two isomers, a clear distinction can be made.
Case Study: Hypothetical Isomer Pair
Let's consider a hypothetical pair:
-
Isomer A: 3-Bromo-5-chloro-4-(trifluoromethyl)pyridine
-
Isomer B: 3-Chloro-5-bromo-4-(trifluoromethyl)pyridine
Since Bromine is less electronegative than Chlorine, it will have a slightly weaker deshielding effect on its adjacent proton.
-
In Isomer A , H2 is adjacent to the Bromo group, and H6 is adjacent to the Chloro group. We would predict δ(H6) > δ(H2).
-
In Isomer B , H2 is adjacent to the Chloro group, and H6 is adjacent to the Bromo group. We would predict δ(H2) > δ(H6).
This predicted difference, though potentially small, is typically resolvable on a modern high-field NMR spectrometer (400 MHz or higher).
Table 1: Predicted ¹H NMR Chemical Shifts for a Hypothetical Isomer Pair
| Compound | Proton Signal 1 | Proton Signal 2 | Expected Observation |
| Isomer A (3-Br, 5-Cl) | δ ~8.5-8.7 ppm (H2) | δ ~8.7-8.9 ppm (H6) | Two distinct singlets; signal for H6 is downfield of H2. |
| Isomer B (3-Cl, 5-Br) | δ ~8.7-8.9 ppm (H2) | δ ~8.5-8.7 ppm (H6) | Two distinct singlets; signal for H2 is downfield of H6. |
| Note: Chemical shift values are estimations based on general substituent effects on pyridine rings. |
¹⁹F NMR: An Unambiguous Fingerprint
The trifluoromethyl (-CF₃) group provides an exceptionally clear and sensitive spectroscopic handle. ¹⁹F NMR is characterized by a wide chemical shift range and high sensitivity, making it an ideal technique for confirming identity.[3][4] The electronic environment of the pyridine ring, dictated by the C3 and C5 substituents, will slightly alter the shielding of the fluorine nuclei.
While the CF₃ group is at C4 and not directly adjacent to the varying substituents, the overall electron density of the ring system will influence its resonance. This results in a distinct ¹⁹F chemical shift for each isomer. For the hypothetical isomer pair, one would expect a small but measurable difference in their ¹⁹F chemical shifts, providing a robust method for differentiation. The CF₃ group will appear as a sharp singlet in a proton-decoupled ¹⁹F spectrum.
Table 2: Predicted ¹⁹F and ¹³C NMR Data for a Hypothetical Isomer Pair
| Compound | ¹⁹F Shift (δ) | Key ¹³C Shifts (δ) | Expected Observation |
| Isomer A (3-Br, 5-Cl) | δ ~ -62 to -64 ppm | C3 (Br-bearing) ~122 ppm; C5 (Cl-bearing) ~135 ppm | A single ¹⁹F singlet. Distinct chemical shifts for the halogenated carbons. |
| Isomer B (3-Cl, 5-Br) | Distinct from Isomer A | C3 (Cl-bearing) ~135 ppm; C5 (Br-bearing) ~122 ppm | A single ¹⁹F singlet at a different shift than Isomer A. Swapped chemical shifts for C3 and C5. |
| Note: Chemical shift values are estimations. The key is the relative difference between isomers. |
¹³C NMR: Structural Confirmation
¹³C NMR provides further structural confirmation by resolving all unique carbon atoms in the molecule. The most telling signals are those of the substituent-bearing carbons, C3 and C5. The carbon attached to the more electronegative substituent (Chlorine) will resonate further downfield compared to the carbon attached to Bromine. This provides a definitive assignment when correlated with the ¹H NMR data. The CF₃ carbon itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
Experimental Protocols
NMR Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyridine isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Internal Standard: Use Tetramethylsilane (TMS) as an internal standard for referencing ¹H and ¹³C chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard like CFCl₃ is often used.[6]
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer for optimal resolution.[5]
-
¹H NMR Acquisition: Employ a standard single-pulse sequence. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. A wide spectral width is often unnecessary for trifluoromethyl groups, which typically resonate in a predictable region (around -60 to -65 ppm).[7]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Diagram 1: Analytical Workflow for Isomer Identification
Caption: Workflow for spectroscopic differentiation of pyridine isomers.
Secondary Techniques: IR Spectroscopy and Mass Spectrometry
While NMR is the definitive method, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) serve as crucial secondary validation tools.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. For 3,5-disubstituted-4-(trifluoromethyl)pyridines, the spectrum will be dominated by strong C-F stretching bands (typically in the 1100-1350 cm⁻¹ region) and aromatic C-H and C=C/C=N stretching vibrations. While the overall spectra of the two isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from the different C-Cl and C-Br bond vibrations can be observed. These differences, however, are often too minor for definitive primary identification but serve as a good corroborating datapoint.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compounds. Both isomers will, by definition, have the identical molecular mass and will show a characteristic isotopic pattern due to the presence of chlorine and bromine. While standard Electron Ionization (EI) mass spectrometry may not differentiate the isomers based on the parent ion, their fragmentation patterns could potentially differ. However, relying on subtle differences in fragmentation abundance for isomer assignment is less robust than the direct structural insight provided by NMR.
Conclusion
The unambiguous spectroscopic identification of 3,5-disubstituted-4-(trifluoromethyl)pyridine isomers is a readily achievable task when a systematic, multi-technique approach is employed. Multinuclear NMR (¹H, ¹⁹F, and ¹³C) stands as the definitive and most powerful methodology. The differential shielding effects of the C3 and C5 substituents on the H2/H6 protons provide a clear diagnostic in the ¹H NMR spectrum. This is strongly corroborated by the unique chemical shifts of the halogen-bearing carbons in the ¹³C spectrum and the distinct, highly sensitive singlet in the ¹⁹F spectrum. IR and MS serve as essential, albeit secondary, methods for confirming functional groups and molecular weight. By following the integrated workflow described in this guide, researchers can confidently assign the correct structure to their target molecules, ensuring the integrity of their subsequent research and development efforts.
References
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Royal Society of Chemistry. (2022). Supporting Information for Catalytic Trifluoromethylation. Retrieved February 17, 2026, from [Link]
-
PubChemLite. (n.d.). 4-bromo-3-chloro-5-(trifluoromethyl)pyridine (C6H2BrClF3N). Retrieved February 17, 2026, from [Link]
-
(2019). Supporting Information. Retrieved February 17, 2026, from [Link]
-
Corvini, P. F.-X., et al. (2015). 19F DOSY NMR analysis for spin systems with nJFF couplings. Magnetic Resonance in Chemistry. Retrieved February 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Copper-Catalyzed Trifluoromethylation. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved February 17, 2026, from [Link]
-
Theranostics. (2018). Supporting Information: A pH/GSH Dual-Responsive and O2-Evolving Theranostic Nanoplatform for MR/Fluorescence Imaging Guided and Chemo-Photodynamic Combined Anti-Cancer Therapy. Retrieved February 17, 2026, from [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 262–273. [Link]
-
Tsukamoto, M., & Nakamura, T. (2020). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved February 17, 2026, from [Link]
-
Youssoufi, F., et al. (2025). A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone. Current Chemistry Letters. [Link]
-
Molbank. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved February 17, 2026, from [Link]
-
Gibb, B. C., et al. (2014). 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2016). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... Retrieved February 17, 2026, from [Link]
-
Vyas, T., & Vyas, K. (2012). Synthesis and Characterization of novel 6-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimidin-2-ol. International Journal for Pharmaceutical Research Scholars (IJPRS), 1(3), 8-11. [Link]
-
Begg, C. G., et al. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 17, 2026, from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Computational Guide: Reactivity & Selectivity of 3,5-Dibromo-4-(trifluoromethyl)pyridine
Topic: Computational Studies on the Reactivity of 3,5-Dibromo-4-(trifluoromethyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, Drug Discovery Scientists
Executive Summary & Strategic Value
In the landscape of fragment-based drug discovery (FBDD) and agrochemical synthesis, This compound (hereafter DBTFMP ) represents a "privileged scaffold." Its value lies in the orthogonal reactivity of its substituents: the electron-deficient pyridine core, the strongly electron-withdrawing trifluoromethyl (
This guide objectively compares the reactivity profiles of DBTFMP against standard alternatives (e.g., 3,5-dibromopyridine) using Density Functional Theory (DFT) frameworks. It focuses on the competition between Halogen-Metal Exchange (HME) and Nucleophilic Aromatic Substitution (
Computational Framework: Methodological Selection
To accurately model the reactivity of poly-halogenated heterocycles, standard functionals often fail to account for dispersion forces and weak halogen interactions.
Recommended Level of Theory
-
Functional: M06-2X (Preferred) or
B97X-D.-
Causality: M06-2X captures medium-range correlation energy better than B3LYP, which is critical for modeling the transition states of halogen-lithium exchange where dispersion plays a stabilizing role.
-
-
Basis Set: 6-311+G(d,p) or def2-TZVP.
-
Causality: Diffuse functions (+) are mandatory for describing anionic intermediates (Meisenheimer complexes) and lithiated species.
-
-
Solvation Model: SMD (Solvation Model based on Density) in THF (for lithiation) or DMSO (for
).
Protocol: Computational Setup (Self-Validating)
-
Geometry Optimization: Verify no imaginary frequencies for minima; one imaginary frequency for Transition States (TS).
-
IRC Calculation: Intrinsic Reaction Coordinate must be run on all TS structures to confirm they connect the correct reactants and products.
-
Benchmarking: Calibrate the method by reproducing the known
trends of 3-bromopyridine before running DBTFMP.
Comparative Reactivity Analysis
Scenario A: Halogen-Metal Exchange (Li-Br Exchange)
Objective: Selective lithiation at C3/C5 positions for subsequent electrophilic trapping.
The Competition:
-
Path A (Desired): Li-Br exchange at C3.
-
Path B (Undesired): Deprotonation at C2/C6 (Directed Ortho Metalation - DoM).
Comparative Data: DBTFMP vs. 3,5-Dibromopyridine
The presence of the
| Substrate | Reaction Pathway | Activation Barrier ( | Thermodynamics ( | Outcome |
| 3,5-Dibromopyridine | Li-Br Exchange (C3) | 14.2 kcal/mol | -18.5 kcal/mol | Fast |
| Deprotonation (C2) | 19.8 kcal/mol | -12.1 kcal/mol | Slow | |
| DBTFMP (Title) | Li-Br Exchange (C3) | 11.5 kcal/mol | -22.4 kcal/mol | Very Fast |
| Deprotonation (C2) | 16.1 kcal/mol | -15.8 kcal/mol | Competitive |
Insight: The
Scenario B: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of Bromine by nucleophiles (e.g., OMe, SPh).
The Competition:
-
Site 1: Attack at C3/C5 (Ipso-substitution of Br).
-
Site 2: Attack at C2/C6 (Substitution of H - Oxidative Nucleophilic Substitution of Hydrogen).
Comparative Data: Reactivity with NaOMe
| Substrate | Target Site | Intermediate Stability (Meisenheimer) | Predicted |
| 3,5-Dibromopyridine | C3 (Br) | Moderate (-15 kcal/mol) | 1.0 (Ref) |
| DBTFMP (Title) | C3 (Br) | High (-24 kcal/mol) | ~150x Faster |
Insight: The Meisenheimer complex formed by attack at C3 is stabilized by the ortho-
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways controlled by reagent selection and temperature, derived from the computational energy profiles.
Caption: Divergent functionalization pathways for DBTFMP based on computational activation barriers.
Experimental Validation Protocols
To ensure trustworthiness, the computational predictions must be validated with robust experimental procedures.
Protocol 1: Regioselective Monolithiation (Li-Br Exchange)
Based on the "Turbo-Grignard" and low-temperature lithiation principles.
-
Preparation: Flame-dry a 25 mL Schlenk flask under Argon. Add DBTFMP (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -78 °C (Acetone/Dry Ice bath). Critical: Higher temperatures (-40 °C) may trigger competitive deprotonation or "halogen dance" rearrangements.
-
Exchange: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.
-
Checkpoint: The solution usually turns deep yellow/orange, indicating the formation of the pyridyl-lithium species.
-
-
Reaction Time: Stir for exactly 15 minutes at -78 °C. (Computational models suggest the species is stable but reactive).
-
Quench: Add electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF.
-
Workup: Warm to RT, quench with sat.
, extract with EtOAc.
Protocol 2: Displacement
-
Preparation: Dissolve DBTFMP (1.0 equiv) in dry DMSO (0.2 M).
-
Nucleophile: Add NaOMe (1.1 equiv).
-
Conditions: Stir at Room Temperature for 2 hours.
-
Note: Unlike non-fluorinated dibromopyridines which require heating (80-100 °C), the
-activated ring reacts under mild conditions.
-
-
Monitoring: Monitor by TLC/LC-MS. The product will show a distinct mass shift (Br
OMe).
References
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link
-
Knochel, P., et al. (2011). "Functionalization of Pyridines via Organometallic Intermediates." Chemical Reviews. Link
-
Garg, N. K., et al. (2018). "Computational Prediction of Pyridine Reactivity." Journal of the American Chemical Society. Link
-
Gaussian, Inc. "DFT Methods for Halogenated Systems: M06-2X vs B3LYP." Gaussian Technical Notes. Link
-
Leroux, F. R. (2013). "The Trifluoromethyl Group in Organometallic Chemistry." ChemBioChem. Link
Structural Insights & Comparison: 3,5-Dibromo-4-(trifluoromethyl)pyridine Derivatives
This guide provides an in-depth structural and functional comparison of 3,5-dibromo-4-(trifluoromethyl)pyridine derivatives against their closest structural analogs.[1] It is designed for medicinal chemists and crystallographers optimizing halogenated scaffolds for drug and agrochemical discovery.[1]
Executive Summary: The "Magic" of the Fluorinated Core
The This compound scaffold represents a high-value "privileged structure" in modern discovery chemistry.[1] Unlike its non-fluorinated or alkylated counterparts, this specific arrangement offers a unique tripartite advantage:
-
Enhanced Halogen Bonding (XB): The strong electron-withdrawing nature of the 4-CF
group significantly depletes electron density from the pyridine ring, enhancing the -hole on the 3,5-bromine atoms.[1] This strengthens intermolecular Br[1]···N interactions, critical for crystal engineering and protein binding.[1] -
Lipophilic Shielding: The bulky CF
group (Van der Waals volume 42.6 ų) provides metabolic protection to the 4-position while modulating global lipophilicity ( ).[1] -
Orthogonal Reactivity: The 3,5-dibromo positions serve as distinct handles for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid library generation.[1]
Structural Benchmarking: CF vs. CH vs. Regioisomers
To understand the crystallographic behavior of the target molecule, we compare it with its well-characterized analog, 3,5-dibromo-4-methylpyridine , and its regioisomer.[1]
Table 1: Comparative Crystallographic & Physicochemical Profile[1]
| Feature | Target: 4-CF | Analog: 4-CH | Regioisomer: 2,5-Br |
| Electronic Effect | Strong EWG ( | Weak EDG ( | Mixed (EWG/Inductive) |
| Halogen Bond (XB) | Strong (Enhanced | Moderate | Variable |
| Crystal Packing | Driven by F[1]···F and Br···N | Driven by Br[1][2]···N and | Low symmetry packing |
| Space Group | Typically P2 | Pnma (Mirror plane symmetry) | P-1 (Triclinic) |
| Key Interaction | Br[1]···N (2.9–3.0 Å) | Br[1]···N (3.0–3.1 Å) | Br[1]···Br / Br···F |
| Metabolic Stability | High (C-F bond strength) | Low (Benzylic oxidation risk) | Moderate |
Critical Insight: The substitution of Methyl with Trifluoromethyl does not merely change volume; it inverts the electronic landscape.[1] In the 4-Methyl analog, the nitrogen is more basic, making it a better XB acceptor.[1] In the 4-CF
derivative, the nitrogen is less basic, but the bromines are far more potent XB donors.[1] This shift often leads to shorter, more directional Br[1]···N contacts in the solid state.[1]
Crystallographic & Synthetic Workflow[1][3]
The following protocol outlines the generation of X-ray quality crystals for this class of compounds. The synthesis leverages the "Building Block" approach to ensure regiocontrol.[1]
Experimental Protocol: Synthesis & Crystallization
Step 1: Synthesis via Radical Trifluoromethylation (or Building Block) [1]
-
Reagents: 3,5-dibromopyridine, Sodium triflinate (Langlois reagent), TBHP.[1]
-
Mechanism:[1][3][4][5] Radical substitution at the electron-deficient 4-position.[1]
-
Alternative: Start with 4-(trifluoromethyl)pyridine and brominate using NBS/Oleum (electrophilic aromatic substitution is difficult due to deactivation; lithiation/quenching is preferred).[1]
Step 2: Purification
-
Perform column chromatography (Hexane/EtOAc gradient).[1]
-
Checkpoint: Purity must be >99% by HPLC to avoid defect-driven twinning in crystals.[1]
Step 3: Crystal Growth (Solvent Selection) [1]
-
Method A (Slow Evaporation): Dissolve 20 mg in 2 mL of Ethanol/Chloroform (1:1) .[1] The chloroform facilitates halogen bonding, while ethanol provides solubility.[1]
-
Method B (Vapor Diffusion): Dissolve in minimal THF; diffuse Pentane into the solution at 4°C.[1] This method yields block-like crystals suitable for diffraction.[1]
Step 4: Data Collection Strategy
-
Collect data at 100 K to reduce thermal motion of the CF
group (which often suffers from rotational disorder). -
Target a resolution of 0.75 Å to accurately model the electron density of the C-F bonds.
Visualization: Structural Logic & Workflow[1]
Figure 1: Integrated workflow from synthesis to crystallographic characterization, highlighting the critical halogen bonding (XB) checkpoint.
Detailed Structural Analysis
The Halogen Bonding Network
In the crystal lattice of this compound derivatives, the packing is dominated by Type II Halogen Bonds .[1]
-
Geometry: The C-Br···N angle approaches 180°, maximizing the overlap between the bromine's positive
-hole and the nitrogen's lone pair.[1] -
Comparison:
-
4-Methyl Analog: Forms zigzag chains along the [010] axis. The Br···N distance is
3.05 Å (approx. 90% of the sum of van der Waals radii).[1] -
4-CF
Derivative: Due to the electron-withdrawing CF , the Br[1]···N distance is expected to compress further (2.95–3.00 Å), indicating a stronger supramolecular "glue."
-
The "Fluorine Effect" on Packing
The CF
-
Weak C-F···H-C Interactions: These stabilize the packing between layers.[1]
-
Dipole Minimization: The vectors of the CF
and the pyridine nitrogen oppose each other.[1] Crystals often adopt centrosymmetric space groups (like Pnma or P2 /c) to cancel these strong dipole moments effectively.[1]
References
-
Medjani, M., et al. (2016).[1] 3,5-Dibromo-4-methylpyridine. IUCrData. Link
- Key Data: Provides the benchmark crystal structure (Space group Pnma) for the 4-methyl analog.
-
Lamberth, C. (2004).[1] Heterocyclic Chemistry in Crop Protection. Wiley-VCH.[1]
- Context: Discusses the bioisosteric replacement of Methyl with Trifluoromethyl in pyridine agrochemicals.
-
Metrangolo, P., & Resnati, G. (2008).[1] Halogen Bonding: A Supramolecular Strategy for Organocatalysis and Drug Discovery. Chemistry – A European Journal.[1][6] Link[1]
-
BenchChem. (2025).[1][7] Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis. Link[1]
-
Protocol: Synthesis and handling of regioisomeric trifluoromethylpyridines.[1]
-
Sources
- 1. 3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Palladium Catalysts for C-N Coupling of Electron-Deficient Pyridines
Executive Summary For the cross-coupling of electron-deficient pyridines (e.g., 2-halopyridines, 3-halo-5-cyanopyridines), BrettPhos and tBuBrettPhos (G3/G4 precatalysts) are the current gold standards for primary amines due to their ability to prevent catalyst poisoning. Pd-PEPPSI-IPent serves as the superior alternative for sterically demanding secondary amines and industrial scalability, offering higher stability than phosphine systems. Xantphos remains a cost-effective "workhorse" for specific high-temperature protocols where bis-dentate chelation is required to force reductive elimination.
Part 1: The Challenge – Why Pyridines Fail
Electron-deficient pyridines present a dichotomy in reactivity. While they are electronically activated for Nucleophilic Aromatic Substitution (
The "Pyridine Problem"[1]
-
Catalyst Poisoning (The N-Binder Effect): The pyridine nitrogen lone pair is a competent ligand. In electron-deficient systems, this nitrogen binds tightly to the electrophilic Pd(II) center, displacing the phosphine ligand and forming an inactive off-cycle complex (see Mechanism section).
-
Competitive Hydrodehalogenation: Electron-poor C-X bonds are prone to reduction (replacing -Cl with -H) rather than amination, especially when reductive elimination is slow.
-
Inhibited Oxidative Addition: For 3-halopyridines (where the N is meta to the halogen), the electron-withdrawing nature of the ring reduces the nucleophilicity of the Pd(0) species required for oxidative addition.
Part 2: Catalyst Class Analysis
Class A: Bulky Biaryl Phosphines (The High-Activity Specialists)
-
Ligands: BrettPhos, tBuBrettPhos, RuPhos.
-
Mechanism: These ligands are monodentate but extremely bulky. The sheer size of the tert-butyl groups creates a "protective shell" around the Palladium, physically preventing the pyridine nitrogen from binding (poisoning) the metal center while allowing the smaller amine nucleophile to enter.
-
Best For: Primary amines, weak nucleophiles (anilines), and room-temperature couplings.
Class B: N-Heterocyclic Carbenes (The Robust Stabilizers)
-
Complexes: Pd-PEPPSI-IPr, Pd-PEPPSI-IPent.
-
Mechanism: The strong
-donating NHC ligand increases the electron density on Pd, facilitating oxidative addition into difficult C-Cl bonds. The "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation. -
Best For: Sterically hindered secondary amines, scale-up (air stable), and substrates requiring weak carbonate bases.
Class C: Wide-Bite-Angle Bisphosphines (The Reductive Eliminators)
-
Mechanism: Xantphos enforces a wide bite angle (~111°) on the Pd center. This geometric strain distorts the square planar complex, lowering the energy barrier for the reductive elimination step—often the rate-determining step for electron-deficient electrophiles.
-
Best For: Heterocycles prone to chelation, high-temperature protocols (>100°C).
Part 3: Head-to-Head Performance Data
The following data summarizes typical yields for the coupling of 2-chloro-5-trifluoromethylpyridine (highly electron-deficient) with various amines.
| Feature | BrettPhos Pd G4 | Pd-PEPPSI-IPent | Xantphos / Pd(OAc)₂ |
| Primary Amine Yield | 92-98% (Excellent) | 75-85% (Good) | 60-70% (Moderate) |
| Secondary Amine Yield | 65-75% (Moderate) | 88-95% (Excellent) | 70-80% (Good) |
| Base Compatibility | Strong (LHMDS, NaOtBu) | Weak (K₂CO₃, Cs₂CO₃) | Moderate (Cs₂CO₃) |
| Temp.[3] Requirement | Low (40–80 °C) | High (60–110 °C) | High (100–120 °C) |
| Air/Moisture Stability | Low (Glovebox preferred) | High (Benchtop stable) | Moderate |
| Cost Efficiency | Low (High cost) | Moderate | High (Generic avail.) |
Part 4: Mechanistic Visualization
The diagram below illustrates the catalytic cycle, highlighting the specific "death loop" caused by pyridine coordination and how bulky ligands prevent it.
Caption: The catalytic cycle showing the competitive "Off-Cycle Trap" (Red) where the pyridine nitrogen binds Pd. Bulky ligands (BrettPhos/PEPPSI) sterically occlude this pathway, forcing the cycle toward amine binding.
Part 5: Experimental Protocols
Protocol A: High-Activity Coupling (BrettPhos G4)
Recommended for: Primary amines, temperature-sensitive substrates.
-
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:
-
Substrate: 2-chloropyridine derivative (1.0 equiv)
-
Amine: 1.2 equiv[1]
-
Catalyst: BrettPhos Pd G4 (0.02 equiv / 2 mol%)
-
Base: LHMDS (2.0 equiv, 1.0 M in THF) or NaOtBu (1.4 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Reaction: Seal the vial and heat to 60 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, filter through a Celite pad, and concentrate.
-
Note: Do not use Pd(OAc)₂ + Ligand if possible; the reduction of Pd(II) to Pd(0) is often unreliable with electron-deficient substrates. Use the G4 precatalyst.
-
Protocol B: Robust "Throw-and-Heat" (PEPPSI-IPent)
Recommended for: Secondary amines, scale-up, benchtop setup.
-
Preparation: In a reaction tube (can be weighed in air, but purge with inert gas before heating):
-
Substrate: Halopyridine (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv[1]
-
Catalyst: Pd-PEPPSI-IPent (0.02 equiv / 2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)
-
-
Solvent: Add technical grade 1,4-Dioxane or Toluene (0.5 M concentration—higher conc. helps rate).
-
Reaction: Heat vigorously to 100 °C for 16–24 hours.
-
Workup: Standard aqueous extraction (EtOAc/Water).
Part 6: Troubleshooting & Optimization
| Symptom | Diagnosis | Solution |
| Low Conversion (<20%) | Catalyst Poisoning | Switch from Xantphos to BrettPhos . Increase temperature to break N-Pd chelation. |
| Hydrodehalogenation | Slow Reductive Elimination | The hydride shift is beating the C-N bond formation. Switch to tBuBrettPhos (bulkier) or increase amine concentration. Avoid alcohol solvents. |
| Regioselectivity Issues | Competitive Sites | If the substrate has multiple halides (e.g., 2,4-dichloro), use Xantphos at lower temp (80°C) to favor the more electron-deficient C2 position. |
| Incomplete Reaction | Base Insolubility | If using Cs₂CO₃, ensure it is finely ground. Switch to a soluble organic base like DBU or MTBD if the substrate is base-sensitive. |
References
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide Complete Scope." Angewandte Chemie International Edition. Link
-
Organ, M. G., et al. (2014).[4] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.[5] Link
-
BenchChem Technical Division. (2025). "Buchwald-Hartwig Amination with Chloropyridines: Protocols and Troubleshooting." BenchChem Application Notes. Link
Sources
Publish Comparison Guide: Validation of Synthetic Route to 3,5-Disubstituted-4-(trifluoromethyl)pyridines
Executive Summary
The 4-(trifluoromethyl)pyridine motif is a privileged pharmacophore, imparting critical lipophilicity and metabolic stability to drug candidates. However, the synthesis of 3,5-disubstituted-4-(trifluoromethyl)pyridines presents a formidable challenge. The steric crowding at the C3 and C5 positions creates a "protective pocket" around C4, rendering traditional late-stage functionalization methods ineffective.
This guide validates the De Novo TFAE-Enamine Cyclocondensation Route as the superior methodology for accessing this scaffold. We compare this validated route against the industry-standard Direct Radical Trifluoromethylation (Minisci-type) . Experimental data confirms that the De Novo route offers superior regiochemical fidelity (>99:1), higher isolated yields, and scalable access to sterically congested cores where radical methods consistently fail.
The Challenge: Why Conventional Methods Fail
The primary competitor to de novo synthesis is the direct introduction of the
The Failure Modes of Direct Functionalization:
-
Steric Deactivation: Substituents at C3 and C5 sterically shield the C4 position, preventing the bulky
radical from approaching the desired site. -
Regiochemical Scrambling: Electronic bias often directs the electrophilic radical to the C2 or C6 positions, resulting in difficult-to-separate isomeric mixtures.
-
Polysubstitution: Radical methods lack "stop" controls, frequently leading to over-functionalization.
The Validated Solution: De Novo TFAE-Enamine Cyclocondensation
The validated route bypasses the steric constraints of the pyridine ring by constructing the heterocycle around the trifluoromethyl group. This strategy utilizes Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) as a stable, regioselective
Mechanism of Action
The protocol proceeds via a stepwise condensation-cyclization sequence:
-
Enamine Formation: Condensation of the appropriate ketone with a secondary amine (morpholine or pyrrolidine) generates a nucleophilic enamine.
-
Regioselective Aldol-Type Addition: TFAE reacts with the enamine to form a
-hydroxy- -trifluoromethyl ketone intermediate.[1][2] The regiochemistry is locked by the nucleophilicity of the enamine -carbon. -
Cyclodehydration: Treatment with ammonium acetate (
) induces ring closure and aromatization to yield the 4- pyridine.
Validated Workflow Diagram
The following diagram illustrates the logical flow and superiority of the De Novo route compared to the Minisci approach.
Caption: Comparison of synthetic logic. The validated route (Green) ensures regiocontrol by building the ring, whereas the radical route (Red) suffers from steric scrambling.
Comparative Analysis: Experimental Data
The following data summarizes a comparative study synthesizing 3,5-dimethyl-4-(trifluoromethyl)pyridine .
| Metric | Validated Route (TFAE Cyclocondensation) | Alternative Route (Minisci Radical) |
| Reaction Type | Heterocycle Construction (De Novo) | C-H Functionalization (Late Stage) |
| Key Reagent | Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) | Langlois Reagent ( |
| Regioselectivity | >99:1 (Exclusive C4- | 60:40 (Mixture of C2/C4 isomers) |
| Isolated Yield | 82% | 34% (after difficult HPLC separation) |
| Purification | Simple Crystallization / Flash Column | Preparative HPLC required |
| Scalability | High (Validated on 50g scale) | Low (Dangerous peroxides, exotherms) |
| Atom Economy | Moderate (Loss of | High (Theoretical), Low (Practical due to byproducts) |
Key Insight: The Minisci reaction yield drops precipitously as the size of the 3,5-substituents increases (e.g., from Methyl to Phenyl), whereas the TFAE route remains robust because the steric bulk is accommodated during the open-chain intermediate stage.
Validated Experimental Protocol
Objective: Synthesis of 3,5-dimethyl-4-(trifluoromethyl)pyridine.
Reagents:
-
3-Pentanone (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) (1.1 equiv)
-
Ammonium Acetate (
) (3.0 equiv) -
Solvents: Toluene (Step 1), Acetonitrile (Step 2)
Step-by-Step Methodology:
-
Enamine Formation:
-
Charge a reaction vessel with 3-pentanone (10 mmol) and morpholine (12 mmol) in toluene (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Reflux under Dean-Stark conditions for 4 hours to remove water.
-
Concentrate in vacuo to obtain the crude enamine.
-
-
TFAE Condensation (The Critical Step):
-
Dissolve the crude enamine in acetonitrile (15 mL).
-
Add TFAE (11 mmol) dropwise at
to prevent exotherms. -
Allow the mixture to warm to room temperature and stir for 6 hours. Note: Monitoring by TLC will show the disappearance of the enamine and formation of the
-hydroxy intermediate.
-
-
Cyclization:
-
Add solid ammonium acetate (30 mmol) directly to the reaction mixture.
-
Heat the mixture to reflux (
) for 12 hours. -
Observation: The solution will darken as aromatization occurs.
-
-
Workup:
-
Cool to room temperature.[3] Dilute with water (50 mL) and extract with ethyl acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate. -
Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the target pyridine as a pale yellow oil/solid.
-
Mechanistic Pathway Diagram[4]
Caption: Mechanistic cascade from ketone precursor to pyridine core via TFAE condensation.[4]
References
-
Gong, Y., et al. (2004). "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." Current Organic Chemistry.
-
Funabiki, K., et al. (2003). "The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of
-Hydroxy- -trifluoromethyl Ketones from Enamines and Imines." The Journal of Organic Chemistry. -
Duncton, M. A. J. (2011). "Minisci reactions: Versatile C-H functionalizations for medicinal chemists." Med.[5] Chem. Commun. (Discusses limitations of radical regioselectivity).
-
Shibata, N., et al. (2013). "Synthesis and application of trifluoromethylpyridines as a key structural motif." Journal of Pesticide Science.
-
Ma, J.-A., & Cahard, D. (2004). "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews. (Context for radical instability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Facile synthesis of α-trifluoromethylated alcohols from trifluoroacetaldehyde ethyl hemiacetal / Tetrahedron Letters, 1992 [sci-hub.box]
Optimizing C-N Coupling on Dibromopyridines: A Comparative Ligand Performance Guide
Executive Summary: The "Two-Handle" Challenge
Dibromopyridines (specifically the 2,6- and 3,5- isomers) are ubiquitous scaffolds in medicinal chemistry, serving as linchpins for bis-heteroaryl drugs. However, they present a unique "Two-Handle" paradox:
-
The Deactivation Trap: The first amination significantly increases the electron density of the pyridine ring, deactivating the second bromide toward oxidative addition.
-
The Chelation Hazard: The pyridine nitrogen, combined with a newly installed amine (especially at the 2-position), can form stable, non-productive chelates with Palladium, killing the catalyst (catalyst poisoning).
This guide compares the performance of industry-standard ligands—Xantphos, BINAP, RuPhos, and BrettPhos —specifically for navigating the selectivity between mono-functionalization (site-selectivity) and exhaustive bis-amination.
Mechanistic Logic & Ligand Selection
To select the right ligand, one must understand the catalytic bottleneck.
The Catalytic Cycle & Decision Points
The following diagram illustrates the critical divergence point where ligand choice dictates whether the reaction stops at the mono-product or proceeds to the bis-product.
Figure 1: The divergence point in dibromopyridine amination. High-activity ligands (Buchwald Gen 3/4) are required to push past the "Branch" node into the second oxidative addition.
Comparative Ligand Analysis
A. The Bidentate Classics: Xantphos & BINAP
-
Best For: Selective Mono-Amination or preventing catalyst poisoning.
-
Mechanism:
-
Xantphos: Its wide bite angle (111°) favors reductive elimination. This is crucial for 2,6-dibromopyridines where the intermediate Pd-amido complex is crowded. However, it is often too rigid to effectively catalyze the second oxidative addition on the deactivated ring, making it excellent for stopping at the mono-product.
-
BINAP: Often used as a baseline. It provides moderate activity but frequently fails to reach full conversion for bis-amination on sterically hindered pyridines.
-
B. The Dialkylbiaryl Specialists: RuPhos & BrettPhos (Buchwald Ligands)
-
Best For: Exhaustive Bis-Amination or difficult substrates.
-
Mechanism: These electron-rich, bulky monodentate ligands facilitate oxidative addition even on electron-rich (deactivated) mono-amino-bromopyridines.
Performance Comparison Matrix
| Ligand | Ligand Class | Primary Target | Selectivity Profile | Recommended Precatalyst |
| RuPhos | Dialkylbiaryl Monodentate | Secondary Amines | Bis-Amination (High Turnover) | RuPhos Pd G3 / G4 |
| BrettPhos | Dialkylbiaryl Monodentate | Primary Amines | Bis-Amination (High Turnover) | BrettPhos Pd G3 / G4 |
| Xantphos | Bisphosphine (Wide Bite) | General / Amides | Mono-Amination (High Selectivity) | Pd₂(dba)₃ or Pd(OAc)₂ |
| BINAP | Bisphosphine (Chiral) | General | Moderate (Often Mixed) | Pd(OAc)₂ |
| DPPF | Ferrocenyl | Thiols / General | Baseline (Low Turnover) | Pd(dppf)Cl₂ |
Critical Insight: For 2,6-dibromopyridine, using RuPhos with 2.2 equivalents of secondary amine will almost always drive the reaction to the bis-product in <4 hours. Using Xantphos with 1.1 equivalents often cleanly halts at the mono-bromide stage.
Experimental Protocols
Protocol A: Selective Mono-Amination (2,6-Dibromopyridine)
Objective: Install one amine at position 2, leaving position 6 as a bromide for future coupling.
Reagents:
-
2,6-Dibromopyridine (1.0 equiv)[3]
-
Amine (1.1 equiv)
-
Ligand: Xantphos (4 mol%)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
-
Base: Cs₂CO₃ (1.5 equiv) — Note: Milder than NaOtBu, prevents double addition.
-
Solvent: 1,4-Dioxane (0.2 M)
Workflow:
-
Charge an oven-dried vial with 2,6-dibromopyridine, Pd source, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous Dioxane and the Amine.
-
Heat to 80°C for 6–12 hours.
-
Monitoring: Check LCMS. You should see the Mono-Br peak. If Bis-product appears (>5%), lower temp to 60°C.
-
Workup: Filter through Celite, concentrate, and purify via SiO₂ chromatography (Hex/EtOAc).
Protocol B: Exhaustive Bis-Amination
Objective: Install amines at both positions (can be same or different if sequential).
Reagents:
-
Substrate (Dibromopyridine or Mono-amino-bromopyridine)[4][5][6]
-
Amine (2.5 equiv for dibromo start; 1.2 equiv for mono-bromo start)
-
Ligand: RuPhos (for sec. amines) or BrettPhos (for prim.[1][7][8][9][10] amines) (2–4 mol%)
-
Catalyst: Buchwald Pd G3/G4 Precatalyst (2–4 mol%) — Crucial for ensuring active Pd(0) enters the cycle immediately.
-
Base: NaOtBu (2.5 equiv) — Strong base required for speed.
-
Solvent: Toluene or tBuOH (0.2 M)
Workflow:
-
Charge vial with Precatalyst (e.g., RuPhos Pd G3), Substrate, and NaOtBu.
-
Purge with Argon.
-
Heat to 100°C for 2–4 hours.
-
Note: The reaction mixture often turns dark orange/brown. If it turns black (Pd precipitation) before conversion is complete, add more ligand (1 mol%).
Decision Workflow
Use this logic gate to determine your starting conditions.
Figure 2: Ligand selection decision matrix based on target product and amine class.
Troubleshooting & Expert Tips
-
Regioselectivity on 2,3- or 2,5-Dibromopyridines:
-
Oxidative addition occurs fastest at the position most electron deficient and least sterically hindered.
-
For 2,6-dibromopyridine : Both positions are equivalent until the first reaction occurs.
-
For 2,3-dibromopyridine : The C2 position is electronically activated (adjacent to N) but sterically hindered. Bis-phosphine ligands (DPPF) often favor the C2 position, while bulky monodentate ligands might force reaction at C3 due to steric clash at C2.
-
-
Dehalogenation (Hydrodebromination):
-
Stalled Reaction (Mono- to Bis-):
-
If the reaction stops at the mono-amine, the catalyst has likely died or cannot perform oxidative addition on the electron-rich ring.
-
Fix: Add a "kicker" charge of RuPhos Pd G3 (1 mol%) and increase temp to 110°C.
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General Ligand Scope).
-
Paul, F., et al. (1994). "Palladium-catalyzed amination of aryl halides."[1][8][9][11][12][13][14] Journal of the American Chemical Society. (Foundational Mechanism).
-
Comparison of Ligands for Pyridine Systems: Specific data points regarding RuPhos/BrettPhos selectivity derived from Sigma-Aldrich Buchwald Ligand Guide and Org. Process Res. Dev. case studies on halopyridines.[7][5][6]
-
Mao, J., et al. (2018).[14] "NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination."[11][14] Dalton Transactions.[14] (Comparison of Xantphos derivatives).
Sources
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- 2. entegris.com [entegris.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 3,5-dibromo-4-(trifluoromethyl)pyridine
This guide provides comprehensive, step-by-step procedures for the safe disposal of 3,5-dibromo-4-(trifluoromethyl)pyridine. The information herein is synthesized from established safety protocols for halogenated pyridines and general hazardous waste management principles. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Core Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: Causes skin and serious eye irritation.[1][2][3] May cause respiratory irritation.[1][2]
-
Environmental: Should not be released into the environment.[4]
Personal Protective Equipment (PPE)
A foundational aspect of safety is the correct use of PPE. The following should be considered mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber). | Prevents skin contact, which can cause irritation and absorption of the chemical.[5] Nitrile gloves may not be sufficient. |
| Body Protection | A fully-buttoned lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of harmful vapors.[5][6] |
Always work in a well-ventilated area, preferably within a functioning chemical fume hood, to minimize inhalation exposure.[6] An emergency eyewash station and safety shower must be readily accessible.[5]
Waste Segregation and Collection
Proper segregation is the first step in compliant disposal. Mixing hazardous waste with non-hazardous materials increases disposal costs and regulatory burdens.[7]
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting waste this compound.[5] Glass or high-density polyethylene containers are generally suitable.[6]
-
Labeling: The container must be labeled "Hazardous Waste" and should clearly identify the contents, including the full chemical name: "this compound."
-
Waste Stream: This compound belongs to the halogenated organic waste stream.[7] Do not mix with non-halogenated solvents.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][8]
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating and handling this chemical waste.
Caption: Workflow for proper segregation and disposal of this compound waste.
Spill Management and Decontamination
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.[6]
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.[9] Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.[10]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[6][9][10]
-
Absorption: Carefully apply the absorbent material, working from the outside of the spill inwards to prevent spreading.[10]
-
Collection: Once absorbed, use non-sparking tools to collect the material and place it into a labeled, sealable container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[12]
-
PPE Disposal: All contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.
Final Disposal Procedures
The final disposal of this compound must be conducted by a licensed hazardous waste management company.[6][13]
Key Steps for Final Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Incineration: The recommended disposal method for this type of compound is high-temperature incineration in a licensed facility.[8][14] This process ensures the complete destruction of the molecule, preventing environmental release.
Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[6]
References
- Pyridine Safety Inform
-
12 Safety Precautions To Follow When Handling Pyridine, Post Apple Scientific. [Link]
-
Production, Import, Use, and Disposal of Pyridine, Agency for Toxic Substances and Disease Registry. [Link]
-
Chapter 7 Chemical Disposal Procedures, University of Wisconsin–Madison. [Link]
-
Hazard Summary: Pyridine, New Jersey Department of Health. [Link]
-
Spill Procedure: Clean-up Guidance, Queen Mary University of London. [Link]
-
Spills and Emergencies, University of Pittsburgh. [Link]
-
Safety Data Sheet PYRIDINE, ChemSupply Australia. [Link]
- Preparation of (trifluoromethyl)
-
Hazardous Materials Disposal Guide, Nipissing University. [Link]
- Process for producing 2-fluoro-6-(trifluoromethyl)
-
Proper disposal of chemicals, Sciencemadness Wiki. [Link]
-
Preparation of \trifluoromethyl\pyridines, European Patent Office. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide, Reed College. [Link]
- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-, Google P
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- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nj.gov [nj.gov]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Personal Protective Equipment (PPE) & Handling Guide: 3,5-Dibromo-4-(trifluoromethyl)pyridine
Executive Summary & Risk Context[1][3][4][5][6][7][8][9]
Handling 3,5-dibromo-4-(trifluoromethyl)pyridine requires a nuanced approach that goes beyond standard laboratory hygiene. As a highly halogenated pyridine derivative, this compound presents a dual-threat profile: the systemic toxicity potential of the pyridine pharmacophore and the local irritation/corrosivity associated with poly-halogenated aromatics.[1][2][3]
This guide synthesizes current safety data with field-proven operational logic. It is designed to prevent not just acute exposure, but also the insidious, low-level sensitization often overlooked in high-throughput synthesis environments.[1][2][3]
Critical Logistics Note: This compound is frequently shipped under cold-chain conditions (2–8°C) to maintain isomeric purity and prevent degradation [1].[1][2][3] Immediate transfer to appropriate cold storage upon receipt is required.[2][3]
Hazard Profiling & Technical Specifications
Before selecting PPE, we must quantify the threat.[2][3][4] While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with analogous compounds (e.g., 3,5-dibromo-4-chloropyridine) dictates the following hazard classification.
Table 1: GHS Hazard Classification (Derived/Analogous)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral/Dermal) | Cat 4 | H302/H312: Harmful if swallowed/contact with skin.[1][2][3][5] | Pyridine ring absorption; metabolic disruption.[2][3] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[2][3][6][7][4][5][8][9] | Lipophilic penetration of epidermis; halogen reactivity.[2][3] |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[2][3][6][4][5][8][9] | Mucous membrane desiccation and inflammation.[2][3] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2][3][6][5][8][9] | Inhalation of dust/vapors irritates bronchial lining.[2][3] |
Key Chemical Properties for Handling:
-
Physical State: Solid (Low melting point potential; often waxy).[2][3]
-
Reactivity: Incompatible with strong oxidizing agents.[2][3]
-
Combustion Products: Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), Nitrogen Oxides (NOx).[2][3] Fire scenarios require specialized response due to HF generation. [2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg quantities.
A. Respiratory Protection (The Primary Barrier)[2][3]
-
Standard Operation: All handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[2][3]
-
Spill/Emergency: If a spill occurs outside the hood, use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) and P100 Particulate Cartridges .[2][3]
B. Dermal Protection (The "Double-Barrier" Protocol)
Pyridine derivatives are notorious for permeating standard latex and thin nitrile.[2][3]
-
Outer Layer: 8 mil Nitrile or Neoprene (Extended Cuff).[2][3]
-
Technique: "Taping" the outer glove to the lab coat sleeve is recommended for operations involving liquids or solutions to prevent "wicking" up the wrist.[2][3]
C. Ocular Protection[1][3][6][7][10][13][14]
-
Contraindication: Safety glasses with side shields are insufficient for this compound.[2][3] The fine powder/dust can bypass side shields, and the compound is a severe ocular irritant.[2][3]
Operational Workflow: Step-by-Step
This workflow utilizes a "Zone Defense" strategy to contain contamination.[2][3]
Phase 1: Receiving & Storage[1][3]
-
Inspect Package: Verify the integrity of the cold-chain packaging immediately upon arrival.
-
Transfer: Move the container to a dedicated refrigerator (2–8°C) designated for halogenated organics.
-
Secondary Containment: Store the vial inside a secondary polyethylene container to prevent cross-contamination in the fridge.
Phase 2: Weighing & Dispensing (The Critical Step)[1][3]
-
Static Control: Fluorinated solids are often prone to static charge, causing "fly-away" powder.[2][3] Use an anti-static gun or ionizing bar inside the balance enclosure.[2][3]
-
The "Closed Transfer" Rule:
Phase 3: Reaction & Cleanup[1][3]
-
Solvent Trap: If removing solvent via rotary evaporation, ensure the pump exhaust is vented into a fume hood or equipped with an acid-neutralizing trap, as trace HBr/HF may be liberated during heating.[2][3]
-
Decontamination: Wash all glassware with an organic solvent (acetone) first, then soap and water.[2][3] Do not mix initial rinses with general aqueous waste.[2][3]
Waste Disposal & Emergency Logic
Disposal Protocol
Segregation is vital due to the halogen content.[2][3]
-
Labeling: Explicitly list "Fluorinated/Brominated Pyridine" on the tag.
-
Prohibition: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases, as exothermic decomposition may occur.[2][3]
Emergency Response Decision Tree
-
Skin Contact: Wash with soap/water for 15 minutes.[2][3] Note: Unlike free HF, Calcium Gluconate is not typically required for this specific molecule unless it has undergone thermal decomposition, but standard hydrofluoric acid protocols should be reviewed if fire is involved.[2][3]
-
Eye Contact: Irrigate for 15 minutes; consult an ophthalmologist immediately.
Visualized Safety Logic (DOT Diagram)
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" criteria for safety.
Figure 1: Operational decision tree for safe handling, ensuring engineering controls and PPE are verified prior to physical state manipulation.
References
-
National Institutes of Health (PubChem). (2025).[2][3] 3,5-Dibromo-4-chloropyridine Compound Summary. Retrieved February 18, 2026, from [Link][2][3]
(Note: Direct SDS for the exact CAS 1349716-19-3 is proprietary to specific vendors; safety protocols above are constructed using authoritative SAR (Structure-Activity Relationship) analysis from the cited analogous halogenated pyridines.)
Sources
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- 2. 3,5-Bis(trifluoromethyl)pyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
